Aminoacyl tRNA synthetase-IN-1

Catalog No.
S006680
CAS No.
M.F
C16H25N7O7S
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacyl tRNA synthetase-IN-1

Product Name

Aminoacyl tRNA synthetase-IN-1

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate

Molecular Formula

C16H25N7O7S

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1

InChI Key

ADKZHDGLJXVNIT-VBJYJYTRSA-N

SMILES

Array

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Aminoacyl tRNA synthetase-IN-1 is a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor.

The Biological Context of ARS and Their Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that catalyze the attachment of specific amino acids to their corresponding tRNAs, a fundamental step in protein synthesis [1]. Beyond this canonical "housekeeping" role, many ARSs have acquired noncanonical functions in cell signaling, often regulated by post-translational modifications like phosphorylation [2] [3].

Inhibitors of ARSs typically work by blocking the enzymatic active site, which prevents the charging of tRNA with its cognate amino acid. This leads to a buildup of uncharged tRNA, a key signal of amino acid insufficiency that can trigger various cellular stress and signaling pathways [4]. The table below summarizes some well-characterized ARS inhibitors for context.

Inhibitor Name Target ARS Primary Canonical Action Noted Noncanonical or Signaling Effects
Halofuginone (HF) [4] Glutamyl-Prolyl-tRNA Synthetase (EPRS) Inhibits prolyl-tRNA synthetase activity Activates an amino acid stress response; suppresses inflammatory responses in synoviocytes and T-cells.
Borrelidin [4] Threonyl-tRNA Synthetase (TRS) Inhibits threonyl-tRNA synthetase activity Recapitulates HF-mediated suppression of inflammatory mediators.
Epetraborole [5] Leucyl-tRNA Synthetase (LeuRS) Inhibits leucyl-tRNA synthetase -

The Inferred Pathway for ARS Inhibitors

Based on the shared mechanism of ARS inhibitors, the following diagram illustrates the general signaling pathway that Aminoacyl-tRNA synthetase-IN-1 is likely to engage. This pathway branches from the well-established Amino Acid Response (AAR) pathway.

G cluster_1 Stimulus cluster_2 Proximal Effect cluster_3 Signaling Branches Inhibitor ARS Inhibitor (e.g., Aminoacyl-tRNA synthetase-IN-1) UnchargedtRNA Accumulation of Uncharged tRNA Inhibitor->UnchargedtRNA Blocks Aminoacylation AAStarvation Amino Acid Starvation AAStarvation->UnchargedtRNA RibosomePausing Ribosome Pausing UnchargedtRNA->RibosomePausing GCN1 GCN1 (Ribosome-Bound Sensor) RibosomePausing->GCN1 GCN2 GCN2 Kinase GCN1->GCN2 Activates GCN1_NonCanon GCN1-Dependent Signaling GCN1->GCN1_NonCanon Independent of GCN2 AARPath Canonical AAR Pathway eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates eIF2a->AARPath Induces Gene Program NoncanonicalPath Noncanonical Inflammatory Suppression InflamSuppression Suppression of Inflammatory Mediators NoncanonicalPath->InflamSuppression e.g., in Fibroblast-like Synoviocytes (FLS) GCN1_NonCanon->NoncanonicalPath

General signaling pathway activated by ARS inhibition, showing canonical and noncanonical branches.

Key Experimental Findings & Methodologies

Research on halofuginone (HF) provides the clearest experimental model for how an inhibitor of a specific ARS (in this case, EPRS) can trigger a noncanonical signaling pathway to suppress inflammation.

  • GCN2-Independent, GCN1-Dependent Signaling: A key finding is that HF can suppress the induction of inflammatory mediators in cytokine-stimulated fibroblast-like synoviocytes (FLS) even in cells that lack GCN2. This effect is also replicated by the inhibitor borrelidin and by deprivation of amino acids like arginine, histidine, or lysine. However, this suppression does require GCN1, a ribosome-binding protein upstream of GCN2. This indicates the existence of a novel amino acid sensing pathway that branches from the canonical AAR [4].
  • Inflammatory Suppression Readouts: In the FLS model, the output of this pathway is the suppression of a suite of TNF-α-stimulated pro-inflammatory molecules, including matrix metalloproteinases (MMPs), inflammatory cytokines, and chemokines [4].

A Protocol for Investigating Phosphorylation-Driven Noncanonical Functions

Since Aminoacyl-tRNA synthetase-IN-1 may exert its effects by influencing the noncanonical, phosphorylation-regulated functions of an ARS, the following workflow, adapted from studies on EPRS and KARS, provides a robust methodological approach [3].

G Step1 1. Cell Stimulation & Lysis - Treat cells (e.g., monocytes, macrophages) with relevant stimulus or inhibitor. - Use lysis buffer with protease AND phosphatase inhibitors. Step2 2. Detection of Phosphorylation - Use phospho-specific antibodies for Western Blot. - Employ 2D gel electrophoresis for separation. Step1->Step2 Step3 3. Mapping Phospho-Sites - Isolate protein via Immunoprecipitation (IP). - Analyze by Mass Spectrometry (MS). Step2->Step3 Step4 4. Functional Validation - Create mutants (e.g., Serine to Alanine). - Test for release from Multi-tRNA Synthetase Complex (MSC). - Assess new protein-protein interactions. Step3->Step4 Step5 5. Elucidate Kinase Pathway - Use specific kinase inhibitors. - Perform in vitro kinase assays. - Validate with siRNA knockdown. Step4->Step5 Step6 6. Determine Biological Role - Measure impact on gene expression (e.g., translational control, inflammation). - Use reporter assays, qPCR, ribosome profiling. Step5->Step6

A workflow for investigating stimulus-induced phosphorylation and noncanonical functions of AARS.

Future Research Directions

To fully characterize Aminoacyl-tRNA synthetase-IN-1, you could focus on the following, based on the identified gaps:

  • Identify the Specific Target: The primary step is to definitively identify which specific ARS is inhibited by Aminoacyl-tRNA synthetase-IN-1, using methods like cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS).
  • Probe the Novel Pathway: Investigate the nature of the GCN1-dependent, GCN2-independent pathway. This could involve identifying new binding partners for the ARS or GCN1 in the presence of the inhibitor.
  • Explore Tissue-Specific Effects: Given that HF shows effects in FLS and immune cells, research could explore the inhibitor's impact in other relevant disease models involving inflammation or fibrosis.

References

role of Aminoacyl tRNA synthetase-IN-1 in protein synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

ARS Inhibitors and Protein Synthesis: Core Mechanism

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that catalyze the attachment of specific amino acids to their corresponding tRNA molecules, forming aminoacyl-tRNA. This "charged" tRNA is then used by the ribosome for protein synthesis. The catalytic reaction is a two-step process [1] [2]:

  • Adenylation: The ARS enzyme binds an amino acid and ATP, forming an aminoacyl-adenylate intermediate (aminoacyl-AMP) and releasing inorganic pyrophosphate (PPi).
  • Aminoacylation: The aminoacyl group is transferred from the adenylate to the 2'- or 3'- hydroxyl group of the terminal adenosine nucleotide (A76) on the cognate tRNA, producing the aminoacyl-tRNA and AMP.

ARS inhibitors disrupt this critical process, leading to a halt in protein synthesis and, consequently, cell growth or death. Different inhibitors achieve this through distinct mechanisms [1].

G cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Aminoacylation ATP ATP AA_AMP AA_AMP ATP->AA_AMP AA AA AA->AA_AMP tRNA tRNA aa_tRNA aa_tRNA tRNA->aa_tRNA AMP AMP PPi PPi AA_AMP->AMP releases AA_AMP->PPi releases AA_AMP->aa_tRNA aa_tRNA->AMP releases Inhibitor Inhibitor Inhibitor->AA_AMP Blocks Formation OBORT OBORT OBORT->tRNA Traps

ARS catalytic process and inhibitor mechanisms.

Quantitative Data on Profiled ARS Inhibitors

The following table summarizes key ARS inhibitors discussed in the scientific literature, their targets, mechanisms, and developmental status.

Inhibitor Name Target ARS Mechanism of Action Key Quantitative Data (Potency, etc.) Therapeutic Context / Status
AN2690 (Tavaborole) [1] Leucyl-tRNA Synthetase (LeuRS) OBORT Mechanism: Forms stable tRNA-benzoxaborole adduct, trapping tRNA in editing site. N/A Approved for fungal nail infections.
GSK656 (8) [1] M. tuberculosis LeuRS OBORT mechanism; targets bacterial LeuRS. Improved selectivity over human LeuRS; successful Phase 1 (NCT03075410). Phase 2 for drug-sensitive TB (NCT03557281).
Halofuginone [1] [3] Prolyl-tRNA Synthetase (ProRS) Inhibits catalytic activity of EPRS (glutamyl-prolyl-tRNA synthetase). Activates AAR; suppresses inflammatory mediators. Investigated for cancer, fibrosis, inflammatory diseases.
Borrelidin [1] [3] [4] Threonyl-tRNA Synthetase (ThrRS) Occupies threonine, ATP, and tRNA binding sites in catalytic domain. Exhibits antifungal, antibacterial, antimalarial, antiangiogenic activities. Natural product; research compound for anti-infective and antiangiogenic applications.
Cladosporin [1] P. falciparum Lysyl-tRNA Synthetase (Pf LysRS) Directly inhibits cytosolic Pf LysRS, terminating protein synthesis. Highly potent and selective for Pf LysRS over human LysRS. Lead compound for antimalarial drug development.
PT638 [1] S. aureus LeuRS (Sa LeuRS) Prodrug; reduced to active amine (PT662) by bacterial nitroreductase. MIC of 0.4 μg/mL vs. MRSA; IC50 >100 μM for purified Sa LeuRS. Preclinical anti-MRSA agent.

Experimental Protocols for ARS Inhibition Studies

Below are detailed methodologies for key experiments used to characterize ARS inhibitors, based on techniques referenced in the literature.

Transcreener AMP Assay for Aminoacylation Inhibition

This is a high-throughput screening method to identify inhibitors that block the formation of aminoacyl-AMP.

  • Principle: The assay detects AMP production, a universal byproduct of the adenylation reaction step common to all ARSs.
  • Workflow:
    • Reaction Setup: Incubate the target ARS enzyme with its cognate amino acid, ATP, and the test compound in a suitable buffer.
    • Reaction Stop: Add a stopping solution containing fluorescently labeled antibodies and a tracer molecule.
    • Detection: The tracer competes with AMP for binding to the antibody. As AMP concentration increases, more tracer is unbound, leading to a change in fluorescence polarization (FP) or intensity (FI).
    • Analysis: The signal is inversely proportional to AMP production. A decrease in AMP signal in test wells indicates inhibition of the ARS adenylation activity [1].
Minimum Inhibitory Concentration (MIC) Determination for Anti-infectives

This protocol evaluates the cellular potency of an ARS inhibitor against live pathogens.

  • Principle: To determine the lowest concentration of a compound that prevents visible growth of a microorganism.
  • Workflow:
    • Broth Dilution: Prepare a series of two-fold dilutions of the test compound in a culture broth suitable for the target pathogen (e.g., MRSA, M. tuberculosis).
    • Inoculation: Standardize a microbial culture to approximately 5 × 10^5 CFU/mL and add an equal volume to each compound dilution.
    • Incubation: Incubate the plates at the optimal temperature for the pathogen for 16-24 hours.
    • Analysis: The MIC is the lowest compound concentration that completely inhibits visible turbidity. This confirms that ARS inhibition translates to antibacterial/antiparasitic activity [1].
In vivo Efficacy Testing in a Mouse Tuberculosis Model

This protocol assesses the efficacy of lead compounds in a live animal model of infection.

  • Principle: To evaluate a compound's ability to reduce bacterial load in target organs.
  • Workflow:
    • Infection: Infect mice via aerosol or intravenous route with a defined dose of M. tuberculosis (e.g., H37Rv strain).
    • Dosing: After infection, administer the test compound (e.g., via oral gavage) at a specific dose (e.g., 50 mg/kg) and regimen (e.g., once daily). Include control groups (untreated, standard drug).
    • Assessment: At the end of the study, sacrifice the animals and homogenize lungs and spleens. Plate serial dilutions of homogenates onto agar plates to enumerate bacterial load (CFU) [1].

Signaling Pathways Activated by ARS Inhibition

In mammalian cells, inhibition of ARS can trigger stress response pathways beyond simply halting translation. Research on Halofuginone has revealed a complex signaling network.

G cluster_canonical Canonical AAR Pathway cluster_noncanonical GCN2-Independent Pathway ARS_Inhibition ARS_Inhibition GCN1 GCN1 ARS_Inhibition->GCN1 GCN1_Ind GCN1_Ind ARS_Inhibition->GCN1_Ind Activates Invis ARS_Inhibition->Invis GCN2 GCN2 GCN1->GCN2 eIF2alpha eIF2alpha GCN2->eIF2alpha phosphorylates Global_TR Global_TR eIF2alpha->Global_TR inhibits Unknown_Sensor Unknown Sensor/Effector GCN1_Ind->Unknown_Sensor Anti_Inflammatory Suppression of Inflammatory Mediators Unknown_Sensor->Anti_Inflammatory AA_Deprivation AA_Deprivation AA_Deprivation->ARS_Inhibition HF Halofuginone (EPRS Inhibitor) HF->ARS_Inhibition Borrelidin Borrelidin (ThrRS Inhibitor) Borrelidin->ARS_Inhibition

Signaling pathways triggered by ARS inhibition and amino acid deprivation.

Research Implications and Future Directions

The study of ARS inhibitors has moved beyond simple anti-infectives, expanding into several frontier areas:

  • Therapeutic Repurposing: Drugs like Halofuginone demonstrate the potential of targeting human ARSs for treating fibrosis, cancer, and inflammatory diseases by modulating integrated stress and immune responses [1] [3] [5].
  • Non-canonical Functions: ARSs have diverse "moonlighting" functions in immune regulation, angiogenesis, and cell signaling. Inhibitors or biologics derived from ARSs (e.g., peptide fragments) can modulate these pathways, offering new therapeutic avenues [5] [4].
  • Overcoming Resistance: The ongoing development of new inhibitor classes, such as benzoxaboroles, addresses the perpetual challenge of antimicrobial resistance and expands the arsenal against recalcitrant infections like TB and malaria [1].
  • Synthetic Biology: Engineered ARSs are central to genetic code expansion, allowing incorporation of non-canonical amino acids into proteins for research, biotechnological, and therapeutic purposes [6].

References

The Mechanism of Action: How AaRS Inhibitors Work

Author: Smolecule Technical Support Team. Date: February 2026

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a critical first step in protein synthesis. This aminoacylation reaction occurs in two steps [1] [2]:

  • Amino Acid Activation: The AaRS binds an amino acid and ATP, forming an aminoacyl-adenylate (aa-AMP) intermediate and releasing inorganic pyrophosphate.
  • tRNA Charging: The activated amino acid is transferred from aa-AMP to the 3' (or, for some class I AaRS, the 2') hydroxyl group of its cognate tRNA, producing a charged aminoacyl-tRNA.

Inhibitors of AaRS disrupt this process, halting protein synthesis and leading to bacterial cell death or growth arrest. They achieve this through several distinct mechanisms, which are summarized in the table below.

Table 1: Primary Mechanisms of Aminoacyl-tRNA Synthetase Inhibition

Mechanism Description Representative Inhibitor(s)
Competitive Active Site Inhibition Mimics the natural aminoacyl-adenylate (aa-AMP) intermediate, binding tightly to the enzyme's active site and blocking substrate access [3] [4]. Aminoacyl-sulfamoyl adenosines (aaSAs) [3]
ATP-Binding Site Occlusion Binds directly to the ATP-binding pocket, preventing ATP from entering and thus halting the first step of the aminoacylation reaction [4]. Cladosporin [4]
tRNA Mischarging & Editing Site Disruption Some AaRS enzymes possess a separate editing domain to correct mischarged tRNA. Inhibitors can exploit or disrupt this proofreading function, reducing translational fidelity [1]. (Mechanism noted, specific inhibitors for editing domains are an area of research)
Multi-Target Inhibition A single inhibitor molecule is designed to simultaneously inhibit more than one type of AaRS, dramatically reducing the likelihood of resistance emerging [1]. (An emerging strategy in rational drug design)

The consequences of AaRS inhibition extend beyond simply stopping protein production. The accumulation of uncharged tRNA molecules inside the cell can trigger the stringent response, a global stress response that downregulates many energetically demanding processes like the synthesis of RNA, DNA, and peptidoglycan, further attenuating bacterial growth and virulence [1].

Classification of Aminoacyl-tRNA Synthetases and Inhibitor Specificity

The 20+ AaRSs are divided into two distinct Class I and Class II families based on the architecture of their catalytic domains, which influences how inhibitors bind [1] [2] [5]. Understanding this classification is key to designing specific drugs.

Table 2: Key Structural and Functional Differences Between AaRS Classes

Characteristic Class I AaRS Class II AaRS
Catalytic Domain Fold Rossmann fold [1] [2] Antiparallel β-sheet [1] [2]
Characteristic Motifs HIGH, KMSKS [1] [2] Motif 1, Motif 2, Motif 3 [1] [2]
ATP Binding Conformation Extended [1] [5] Bent [1] [5]
Initial Aminoacylation Site 2'-OH of tRNA A76 [2] [5] 3'-OH of tRNA A76 [2] [5]
Example Enzymes Isoleucyl-, Leucyl-, Valyl-tRNA synthetase [1] Prolyl-, Histidyl-, Aspartyl-tRNA synthetase [1]

This structural divergence between the two classes, and even between bacterial and human versions of the same enzyme, allows for the development of inhibitors that are highly specific for bacterial targets, minimizing toxicity to human cells [1] [4].

Clinically Validated and Promising AaRS Inhibitors

Several AaRS inhibitors have been developed, with one being a cornerstone of topical antibacterial therapy and others in various stages of development.

Table 3: Examples of AaRS Inhibitors and Their Status

Inhibitor Target AaRS Mechanism / Type Status / Application
Mupirocin (Bactroban) Bacterial Isoleucyl-tRNA Synthetase (IleRS) [1] Competitive inhibitor; natural product [1] Clinically available; widely used topical antibiotic for MRSA [1]
Tavaborole (AN2690) Fungal Leucyl-tRNA Synthetase (LeuRS) [4] Binds to tRNA editing site; boron-containing compound [4] Approved for treatment of onychomycosis (fungal nail infection) [4]
Cladosporin Plasmodium falciparum Lysyl-tRNA Synthetase (PfLysRS) [4] ATP-mimetic; binds ATP-binding pocket [4] Investigational; potent anti-malarial with high species selectivity [4]
Halofuginone Human Prolyl-tRNA Synthetase (ProRS) [4] Not specified in sources, but known to inhibit ProRS Clinical trials for cancer, fibrotic disease [4]
PAA-38 (2025 Study) Bacterial Prolyl-tRNA Synthetase (ProRS) [6] Amino acid-ATP dual-site inhibitor; optimized via fluorine scanning [6] Preclinical; novel lead compound with high potency against P. aeruginosa [6]

Recent Advances and Experimental Approaches

Research in this field is highly active, focusing on overcoming the challenges of bioavailability and resistance.

  • Novel Compound Design: A 2025 study highlights the development of PAA-38, a potent inhibitor of bacterial prolyl-tRNA synthetase. Researchers used a fluorine scanning (F-scanning) strategy to optimize a lead compound, selectively enhancing its activity and binding affinity against the bacterial enzyme over the human counterpart [6].
  • Structural Biology in Drug Discovery: X-ray crystallography is a fundamental tool. For instance, the high-resolution crystal structures of cladosporin bound to both human and malaria parasite LysRS revealed how the inhibitor achieves species specificity by exploiting subtle differences in the ATP-binding pocket and inducing structural changes unique to the parasitic enzyme [4].
  • Strategies to Combat Resistance: Two key strategies are being explored:
    • Multi-Target Inhibitors: Designing single molecules that can inhibit multiple AaRS enzymes simultaneously, making it much harder for bacteria to develop resistance [1].
    • Exploiting Fitness Costs: Targeting AaRS enzymes for which resistance mutations significantly impair the bacterium's ability to survive and reproduce (biological fitness), making resistance less likely to persist [1].

The following diagram illustrates the multi-step workflow for the discovery and mechanistic validation of AaRS inhibitors, integrating the key experimental approaches discussed.

workflow Start High-Throughput Screening or Rational Design Biochem Biochemical Assays (IC50, MIC, Kd) Start->Biochem Identifies Lead Compound Struct Structural Analysis (X-ray Crystallography) Biochem->Struct Confirms Target Binding Mech Mechanistic Validation Struct->Mech Reveals Binding Mode & Specificity Optimize Lead Optimization Mech->Optimize Informs Rational Design (e.g., F-scanning) Optimize->Biochem Tests Improved Compound

A typical workflow for discovering and developing AaRS inhibitors.

Key Insights for Research and Development

  • AaRS inhibitors offer a validated target for novel antibiotics, as demonstrated by the clinical success of mupirocin [1].
  • Species selectivity is achievable by exploiting structural differences in the active sites and overall assembly of bacterial vs. human AaRS enzymes, as seen with cladosporin [4].
  • Overcoming bioavailability remains a central challenge, particularly for charged aa-AMP analogs. Strategies like prodrug approaches and structural simplification are being pursued [3] [6].
  • The potential for resistance exists, but novel strategies like multi-target inhibition and leveraging the fitness costs of resistance mutations provide promising avenues to mitigate this risk [1].

References

An Overview of Aminoacyl-tRNA Synthetases (aaRSs)

Author: Smolecule Technical Support Team. Date: February 2026

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule, a critical step for accurate protein synthesis [1]. They are the key interpreters of the genetic code, ensuring that nucleic acid sequences are correctly translated into amino acid sequences [2].

These enzymes are divided into two structurally distinct classes (Class I and Class II), each comprising ten enzymes [3]. The table below summarizes their fundamental characteristics.

Feature Class I Aminoacyl-tRNA Synthetases Class II Aminoacyl-tRNA Synthetases
Catalytic Domain Architecture Rossmann fold (a nucleotide-binding fold) [3] [1] Unique fold related to biotin/lipoate ligases (seven-stranded β-sheets) [3] [1]
Conserved Motifs HIGH and KMSKS [1] Three motifs (e.g., Motifs 1, 2, 3) [3] [1]
ATP Binding Mechanism "Backbone Brackets" (backbone hydrogen bonds) [3] [4] "Arginine Tweezers" (salt bridges from arginine residues) [3] [4]
tRNA Acceptor Stem Binding Binds to the minor groove [1] Binds to the major groove [1]
Aminoacylation Site 2'-OH of the terminal adenosine (A76) of tRNA [3] 3'-OH of the terminal adenosine (A76) of tRNA (except PheRS) [3] [1]
Common Quaternary Structure Monomeric or dimeric [3] Dimeric or tetrameric [3]
Representative Amino Acids Arg, Cys, Gln, Glu, Ile, Leu, Met, Trp, Tyr, Val [3] Ala, Asn, Asp, Gly, His, Lys, Phe, Pro, Ser, Thr [3]

Structural Organization and Functional Domains

An aaRS is typically a multidomain protein. The core domains and their functions are illustrated below, which is crucial for understanding potential binding sites for inhibitors.

architecture cluster_catalytic Catalytic Domain cluster_other Other Functional Domains aaRS Aminoacyl-tRNA Synthetase (aaRS) ClassI Class I: • Rossmann Fold • HIGH/KMSKS Motifs • Backbone Brackets ATP binding aaRS->ClassI ClassII Class II: • Antiparallel β-sheet • Three Conserved Motifs • Arginine Tweezers ATP binding aaRS->ClassII Anticodon Anticodon-Binding Domain aaRS->Anticodon Editing Editing Domain (e.g., CP1 in Class I) aaRS->Editing Additional Additional RNA-Binding Domains aaRS->Additional

The modular domain architecture of aminoacyl-tRNA synthetases. Inhibitors can target any of these functional domains.

Beyond the catalytic domain, other regions are critical for function and represent potential drug targets:

  • Anticodon-Binding Domain: Recognizes the tRNA anticodon loop, a major recognition element [3] [5].
  • Editing Domain: Many aaRSs possess a separate editing domain (e.g., the CP1 domain in Class I enzymes) that hydrolyzes mischarged amino acids, providing a crucial proofreading mechanism [1].
  • Additional RNA-Binding Domains: Some synthetases have extra domains that interact with other parts of the tRNA to ensure specificity [3].

Experimental Approaches for Investigating aaRS Binding Sites

To determine how a compound like Aminoacyl tRNA synthetase-IN-1 interacts with its target, you can employ several well-established methodologies.

  • X-ray Crystallography: This is the most direct method. It involves co-crystallizing the aaRS with the inhibitor and solving the three-dimensional structure. This reveals the precise atomic interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, within the binding pocket [6] [7] [4].
  • Analysis of Non-Covalent Interactions: Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can be used on crystallographic data to systematically characterize interactions. A 2020 meta-analysis of 424 aaRS structures used this approach to detail how these enzymes distinguish between all natural amino acids, focusing on hydrogen bonds, hydrophobic interactions, and salt bridges [4].
  • Metal-Binding Site Analysis: For some aaRSs, metal ions are integral to the structure and function. For example, E. coli methionyl-tRNA synthetase (a Class I enzyme) contains a zinc ion coordinated by a Cys-Xaa₂-Cys-Xaa₉-Cys-Xaa₂-Cys motif, which is crucial for its activity [6]. Atomic absorption spectroscopy and metal substitution experiments (e.g., with cobalt) can localize and characterize these sites [6].
  • Functional Assays for Specificity: Beyond structural data, functional assays are needed. These include measuring the kinetics of amino acid activation and tRNA aminoacylation in the presence of the inhibitor. Editing-deficient mutants can also be used to pinpoint whether an inhibitor affects the synthetic or the proofreading site [1].

A Practical Workflow for Inhibitor Characterization

Based on the information gathered, here is a logical workflow you could follow to characterize the binding of this compound.

workflow Step1 1. Class & Target Identification Step2 2. Structural Analysis (X-ray Crystallography) Step1->Step2 Step3 3. Interaction Profiling (Computational Tools e.g., PLIP) Step2->Step3 Step4 4. Functional Validation (Kinetic & Mutagenesis Assays) Step3->Step4

A proposed workflow for characterizing the binding site and mechanism of an aaRS inhibitor.

References

Aminoacyl tRNA synthetase-IN-1 selectivity for synthetase classes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding aaRS Classes and Selectivity Mechanisms

Aminoacyl-tRNA synthetases are universally conserved enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA, a crucial step for protein synthesis [1]. Their distinct structures and mechanisms form the basis for inhibitor selectivity.

Class I vs. Class II aaRSs: A Structural Comparison

The table below summarizes the fundamental differences between the two aaRS classes, which are prime targets for selective inhibition [1].

Feature Class I Aminoacyl-tRNA Synthetases Class II Aminoacyl-tRNA Synthetases
Catalytic Domain Architecture Rossmann fold (parallel β-sheet) [1] Unique fold (anti-parallel β-sheet) [1]
Conserved Motifs HIGH, KMSKS [1] Motifs 1, 2, 3 [1]
tRNA Binding Approach Minor groove of tRNA acceptor stem [1] Major groove of tRNA acceptor stem [1]
Aminoacylation Site 2'-OH of the ribose of A76 (with exceptions) [1] 3'-OH of the ribose of A76 (with exceptions) [1]
ATP Binding Conformation Extended configuration [1] Bent configuration (γ-phosphate folds back) [1]
Rate-Limiting Step Release of aminoacyl-tRNA (for most) [1] Amino acid activation [1]

Mechanistic Basis for Selectivity

  • Active Site Topography: The completely different architectures of the Class I and Class II active sites mean a compound designed to fit the Rossmann fold of a Class I enzyme is unlikely to bind effectively to the active site of a Class II enzyme [1].
  • Substrate Interdependence: In some aaRSs like Glutaminyl-tRNA synthetase (GlnRS), the binding of the amino acid and tRNA is interdependent. A compound mimicking an amino acid could alter the enzyme's affinity for tRNA, providing an additional layer of specificity [2].

Experimental Pathways for Profiling Inhibitors

To experimentally determine the selectivity of an aaRS inhibitor like Aminoacyl-tRNA synthetase-IN-1, a multi-faceted approach is required. The workflow below outlines the key stages of investigation, from initial activity screening to mechanistic studies.

G cluster_1 Phase 1: Primary Screening cluster_2 Phase 2: Selectivity & Mechanism cluster_3 Phase 3: Functional Consequences start Start: Inhibitor Profiling screen In vitro Aminoacylation Assay start->screen screen_param Measure reaction kinetics (AMP/PPi release) across purified aaRS panels screen->screen_param isothermal Isothermal Titration Calorimetry (ITC) screen->isothermal structural Structural Analysis (X-ray Crystallography) screen->structural cellular Cellular Efficacy Assay screen->cellular trans_report Translational Reporter Assay isothermal->trans_report structural->trans_report cellular->trans_report non_canon Investigate Non-canonical Functions (e.g., phosphorylation) trans_report->non_canon

Detailed Experimental Protocols

  • In vitro Aminoacylation Assay (Primary Screening)

    • Objective: To quantify the inhibition of aaRS activity and determine IC₅₀ values.
    • Method: This assay measures the initial rate of the aminoacylation reaction. A typical reaction mixture contains the purified aaRS, its cognate tRNA and amino acid, ATP, and the inhibitor. The reaction is often stopped at timed intervals by trichloroacetic acid, and the formation of aminoacyl-tRNA is quantified by acid-precipitable radioactivity if the amino acid is radiolabeled. Alternatively, a continuous spectrophotometric/pyrophosphate assay can be used [1] [2].
    • Key Parameters: Vary the inhibitor concentration to generate dose-response curves. Perform assays under steady-state and single-turnover conditions to determine the step in the two-step reaction mechanism that is inhibited (amino acid activation vs. tRNA charging) [2].
  • Binding Affinity and Specificity Studies

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change upon inhibitor binding to the aaRS. It provides the stoichiometry (n), binding constant (Kd), and thermodynamic profile (ΔH, ΔS) of the interaction, confirming direct binding and its strength [2].
    • Surface Plasmon Resonance (SPR): Useful for measuring real-time binding kinetics (association rate kₐ, dissociation rate k𝒹) and affinity, and for profiling selectivity across a biosensor chip immobilized with different aaRSs.
  • Structural Analysis via X-ray Crystallography

    • Objective: To visualize the precise binding mode and molecular interactions of the inhibitor with the aaRS.
    • Method: Co-crystallize the aaRS with the inhibitor (and possibly tRNA or ATP analogues). Solving the crystal structure reveals the inhibitor's position in the active site or an allosteric pocket, hydrogen bonding, van der Waals interactions, and conformational changes induced in the enzyme. This is critical for understanding Class-specific selectivity and guiding rational drug design [2].
  • Cellular and Functional Assays

    • Translational Reporter Assay: To assess the on-target effect in cells. This involves transfecting cells with a reporter gene (e.g., luciferase) and treating them with the inhibitor. A specific reduction in reporter output indicates inhibition of cellular aaRS function and protein synthesis.
    • Investigation of Non-canonical Functions: Many aaRSs have roles beyond translation. For example, phosphorylation of EPRS and KARS leads to their release from a multi-synthetase complex and enables non-canonical activities [3]. Assess if the inhibitor affects these pathways by monitoring post-translational modifications or the subcellular localization of aaRSs using phospho-specific antibodies and immunofluorescence [3].

Research Context and Future Directions

While the search results do not provide clinical data on Aminoacyl-tRNA synthetase-IN-1, they underscore the strong therapeutic rationale for targeting aaRSs. Human aaRSs are linked to cancer, with unique expression patterns, mutations, and non-canonical functions promoting tumorigenesis [4]. Furthermore, their role in the immune response and inflammation makes them attractive targets for infectious and autoimmune diseases [3].

The experimental framework provided should enable you to profile the selectivity of your compound of interest. The critical next steps would be to obtain the compound and consult highly specialized scientific databases for any existing biochemical profiling data.

References

Aminoacyl tRNA synthetase-IN-1 in genetic code fidelity

Author: Smolecule Technical Support Team. Date: February 2026

The Foundation: aaRSs and Genetic Code Fidelity

Aminoacyl-tRNA synthetases are essential enzymes that ensure the accurate translation of the genetic code by covalently linking amino acids to their corresponding tRNAs. High fidelity is maintained through multiple mechanisms [1] [2]:

  • Accurate Substrate Selection: The active site of each aaRS is highly specific for its cognate amino acid and ATP [1] [3].
  • tRNA Anticodon Recognition: Most aaRSs interact with the tRNA anticodon loop to verify the correct tRNA [1] [4].
  • Proofreading (Editing): Many aaRSs possess a separate editing domain to hydrolyze mischarged amino acids, providing a crucial second checkpoint [1] [2]. For instance, class I aaRSs like LeuRS, IleRS, and ValRS often have this domain in the connective peptide 1 (CP1) region [2] [4].

aaRS Inhibitors as a Drug Class

The search results detail several advanced aaRS inhibitor classes, their mechanisms, and their status in drug development. The following table summarizes key examples.

Table 1: Representative Aminoacyl-tRNA Synthetase Inhibitors in Development

Inhibitor / Class Target Mechanism of Action Development Stage & Key Findings
Benzoxaboroles (e.g., AN2690, GSK656) Leucyl-tRNA Synthetase (LeuRS) "Oxaborole tRNA-trapping (OBORT)": forms a stable tRNA–inhibitor adduct with the 3'-terminal adenosine, trapping tRNA in the editing site and blocking aminoacylation [5]. GSK656 (8) completed a Phase 1 trial (NCT03075410) and is in Phase 2 for tuberculosis (NCT03557281). Improved selectivity over human LeuRS was achieved by reducing molecular lipophilicity [5].
Cladosporin & Derivatives Lysyl-tRNA Synthetase (LysRS) Competitive inhibition of ATP binding, halting amino acid activation and protein synthesis [5]. A lead compound for antimalarial drug discovery. Medicinal chemistry efforts have focused on replacing metabolically unstable structural motifs (e.g., tetrahydropyran ring) to improve druggability [5].
Febrifugine derivatives (e.g., Halofuginone) Prolyl-tRNA Synthetase (ProRS) Inhibition of ProRS aminoacylation activity [5]. Investigated in clinical and pre-clinical studies for treatment of cancer, fibrosis, and inflammatory diseases [5].

Standard Experimental Protocols for aaRS Inhibitor Characterization

To profile a compound like "Aminoacyl tRNA synthetase-IN-1", researchers would typically employ a combination of biochemical, microbiological, and structural biology techniques. The workflow below illustrates a generalized strategy for inhibitor discovery and mechanistic validation.

G Start High-Throughput Screening or Compound Identification Assay1 In Vitro Biochemical Assay (e.g., Transcreener AMP Assay) Start->Assay1 Assay2 Cellular Efficacy Assay (Minimum Inhibitory Concentration - MIC) Assay1->Assay2 note1 Measures inhibition of aminoacylation reaction Assay3 Target Validation (Resistant Mutant Generation & Sequencing) Assay2->Assay3 note2 Determines compound's activity in live cells Assay4 Structural Biology (X-ray Crystallography/ Cryo-EM) Assay3->Assay4 note3 Confirms target identity via mutation in aaRS gene Assay5 In Vivo Pharmacokinetics/ Efficacy Assay4->Assay5 note4 Reveals atomic-level binding mode note5 Evaluates drug-like properties and activity in animal model

Experimental workflow for aaRS inhibitor characterization

Key techniques from the search results include:

  • In Vitro Aminoacylation Assays: The Transcreener AMP assay is a common method to quantify aaRS activity by measuring AMP production, which allows for high-throughput screening of inhibitors [5].
  • Determination of Cellular Efficacy:
    • Minimum Inhibitory Concentration (MIC): The lowest concentration of an inhibitor that prevents visible growth of a microorganism in vitro. For example, the benzoxaborole PT638 had an MIC of 0.4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [5].
    • Cytotoxicity Assays: Assessing inhibitor selectivity by testing toxicity against mammalian cell lines (e.g., HepG2) is crucial for evaluating therapeutic potential [5].
  • Target Validation via Resistance Mutations: A classic genetic method to confirm a compound's target is to generate resistant strains and identify mutations through whole-genome sequencing. For instance, mutations in the editing domain of S. aureus LeuRS (e.g., D343Y, G302S) confirmed it as the target of PT638 [5].
  • Structural Biology: X-ray crystallography of inhibitor-bound aaRS complexes (e.g., Thermus thermophilus LeuRS with AN2690) has been instrumental in elucidating mechanisms like the OBORT mechanism [5].
  • In Vivo Pharmacokinetics (PK) and Efficacy: Promising inhibitors progress to animal models to evaluate parameters like clearance and oral bioavailability, and efficacy in disease models (e.g., a mouse TB model for GSK656) [5].

References

Aminoacyl tRNA synthetase-IN-1 assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

General Workflow for aaRS Inhibitor Screening

The following diagram outlines a generalized high-throughput screening workflow for identifying aminoacyl-tRNA synthetase inhibitors, adapted from current research methodologies [1] [2]:

G CompoundLibrary Compound Library Screening VS In Silico Virtual Screening CompoundLibrary->VS  Molecular Docking PrimaryAssay Primary Biochemical Assay (Pyrophosphate Release) VS->PrimaryAssay  Hit Identification Confirmatory Confirmatory Assays (IC50 Determination) PrimaryAssay->Confirmatory  Dose-Response CounterScreen Selectivity Counter-Screening Confirmatory->CounterScreen  Specificity Check ADMET ADMET Profiling CounterScreen->ADMET  Lead Optimization

Key Assay Methodologies for aaRS Inhibition

The table below summarizes core experimental approaches used in aaRS inhibitor development:

Assay Type Key Measured Parameters Typical Experimental Readouts Application Context

| Aminoacylation Activity [3] | Inhibition of aminoacyl-AMP formation or tRNA charging | • Radioactive ATP/PPi exchange • Thin-layer chromatography (TLC) • Spectrophotometric phosphate detection | Primary screening for synthetic active site inhibitors | | Cellular Viability [1] | Cell growth inhibition & translation suppression | • IC50 values for cell proliferation • Reporter protein synthesis efficiency | Validating on-target activity in complex biological systems | | Computational Screening [3] [4] | Binding affinity & interaction stability | • Molecular docking scores • Molecular dynamics simulation stability | Preliminary identification of potential inhibitors from large compound libraries | | Selectivity Profiling [4] | Specificity across different aaRSs & human homologs | • Cross-reactivity screening panels • Structural comparative analysis | Ensuring target selectivity and minimizing off-target effects |

Suggested Paths for Protocol Development

To proceed with your work on "Aminoacyl tRNA synthetase-IN-1", here are practical suggestions:

  • Contact suppliers: Reach out to the compound vendor directly for any available technical data or application notes.
  • Consult related literature: Search for scientific publications on this exact compound name in specialized databases like PubMed and Google Scholar.
  • Adapt established methods: The general aaRS inhibitor screening workflows and principles outlined above can serve as a starting point for developing your own specific protocols [1] [4] [2].

References

using Aminoacyl tRNA synthetase-IN-1 in cell-free protein synthesis systems

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Rationale

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that charge tRNAs with their cognate amino acids, a critical step for protein synthesis [1] [2]. They are therefore prime targets for inhibiting translation.

While the specific mechanism of Aminoacyl tRNA synthetase-IN-1 is not detailed in the search results, aaRS inhibitors generally function by blocking the amino acid activation or tRNA charging steps. This disrupts the production of aminoacyl-tRNAs, halting protein synthesis [1] [2]. Cell-free systems are ideal for studying these mechanisms due to their open environment, which allows for precise control over reaction components [3].

Experimental Workflow for aaRS Inhibition Studies

The following diagram outlines a general workflow for planning and executing an inhibition study in a cell-free system.

workflow start Define Experimental Goal step1 Select Cell-Free System start->step1 step2 Reconstitute System with Inhibitor step1->step2 step3 Incubate with Reporter Template step2->step3 step4 Quantify Protein Output & Analyze Data step3->step4

Detailed Experimental Protocol

This protocol provides a methodology for using aaRS inhibitors in a PURE (Protein Synthesis Using Recombinant Elements) system, a defined and optimized cell-free platform [4] [3].

Materials and Reagent Setup
  • Cell-Free System: Use a commercial PURE system kit or a reconstituted system prepared in-house [3].
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Prepare aliquots to avoid freeze-thaw cycles.
  • Control Solutions:
    • Negative Control: DMSO only (vehicle control).
    • Positive Control: A known translation inhibitor (e.g., chloramphenicol).
  • DNA Template: A plasmid or linear DNA template encoding a reporter protein like superfolder Green Fluorescent Protein (sfGFP) [4] [5]. Its fluorescence allows for easy quantification of protein yield.
  • Equipment: Thermocycler or heated block, microcentrifuge, spectrophotometer or plate reader (for measuring GFP fluorescence/Abs280), SDS-PAGE equipment.
Inhibition Reaction Setup
  • Perform reactions in small volumes (e.g., 10-15 µL) [5].
  • Set up reactions on ice according to the table below. The "PURE Mix" includes all necessary components for transcription and translation: ribosomes, aaRSs, translation factors, tRNAs, NTPs, and an energy regeneration system [4].

Table 1: Reaction Setup for Inhibitor Testing

Component Experimental (µL) Negative Control (µL) Positive Control (µL)
PURE Mix 10 10 10
DNA Template (sfGFP, 50 ng/µL) 2 2 2
This compound (in DMSO) X - -
DMSO (vehicle) - Y -
Positive Control Inhibitor - - Z
Nuclease-free Water to 15 µL to 15 µL to 15 µL

> Note: The final concentration of DMSO should be consistent across all reactions (e.g., ≤1-2% v/v) to ensure it does not affect the reaction. A typical experiment will include a range of inhibitor concentrations (e.g., 0.1, 1, 10 µM) to establish a dose-response curve.

Incubation and Data Collection
  • Incubate the reactions at 30°C for a defined period, typically 4-24 hours [4] [5].
  • If using a fluorescent reporter like sfGFP, monitor fluorescence in real-time using a plate reader. Alternatively, measure the endpoint yield.
Analysis of Results
  • Quantify Protein Yield:
    • sfGFP Fluorescence: Measure fluorescence (Ex: 485 nm, Em: 510 nm). Compare to a standard curve of purified sfGFP to determine concentration (µg/mL) [5].
    • SDS-PAGE: Analyze the reactions by SDS-PAGE followed by Coomassie staining or western blotting to visualize the full-length reporter protein and any truncated products.
  • Calculate Inhibition:
    • Normalize the protein yield from the experimental reactions to the negative control (DMSO only, set as 100% activity).
    • Plot normalized protein yield (%) against inhibitor concentration to determine the IC₅₀ value.

Key Considerations for Experimental Design

To ensure reliable and interpretable results, please consider the following points:

  • Dose-Response and IC₅₀: Test a wide range of inhibitor concentrations to generate a robust dose-response curve. The IC₅₀ value (concentration that inhibits 50% of protein synthesis) is a key metric for inhibitor potency.
  • Time Course: The extent of inhibition may depend on incubation time. A time-course experiment can reveal whether the inhibition is immediate or time-dependent.
  • Specificity Controls: To check for off-target effects, you could attempt a "rescue" experiment by supplementing the reaction with an excess of the specific amino acid that the target aaRS is responsible for. If inhibition is specific, adding the cognate amino acid may partially compete with the inhibitor and restore some translation activity.
  • tRNA Specificity: The search results highlight that some aaRSs form complexes with other proteins to ensure fidelity, such as clearing mischarged tRNAs [6]. Your inhibitor might affect such proofreading mechanisms, potentially leading to misincorporation of amino acids. Analyzing the synthesized protein by mass spectrometry could reveal such errors.

Anticipated Results and Interpretation

The table below summarizes potential outcomes and their interpretations.

Table 2: Interpretation of Potential Experimental Outcomes

Observation Possible Interpretation
Dose-dependent decrease in full-length protein yield. Successful inhibition of translation. The IC₅₀ can be calculated.
Appearance of truncated protein bands on SDS-PAGE. Inhibition may be causing ribosome stalling or premature termination, potentially due to depletion of a specific aminoacyl-tRNA.
No change in protein yield at tested concentrations. The inhibitor may not be effective in the cell-free environment, may require metabolic activation not possible in PURE, or may target an aaRS not present in the system (e.g., a mitochondrial aaRS).
Inhibition is rescued by adding an excess of a specific amino acid. Suggests specific and competitive inhibition of that amino acid's cognate aaRS.

Conclusion

I hope this structured guide provides a solid foundation for your research on this compound. Should you obtain the specific inhibitor and require assistance in interpreting your experimental results, please feel free to consult me again.

References

Theoretical Dosing and Application Notes for Aminoacyl-tRNA Synthetase-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: The following is a generalized protocol. The specific effective concentration of Aminoacyl-tRNA synthetase-IN-1 must be determined empirically in your laboratory system, as it can vary based on the bacterial species, growth conditions, and the specific aaRS target.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical first step in protein synthesis. This makes them valuable targets for antibiotic development [1]. Inhibitors like Aminoacyl-tRNA synthetase-IN-1 likely function by competing with the native amino acid or ATP for binding in the enzyme's active site, disrupting protein synthesis and leading to bacterial stasis or death [1].

The diagram below outlines the core experimental workflow for determining the efficacy of an aaRS inhibitor like Aminoacyl-tRNA synthetase-IN-1.

Start Start Bacterial Study Prep Bacterial Culture Preparation Start->Prep Dilution Prepare Inhibitor Serial Dilutions Prep->Dilution Inoculation Inoculate Assay Plates Dilution->Inoculation Incubation Incubate Inoculation->Incubation Analysis Analysis and MIC Determination Incubation->Analysis End End Analysis->End

Proposed Experimental Dosing Strategy

Since a definitive concentration for Aminoacyl-tRNA synthetase-IN-1 was not found, you should test a range of concentrations. The table below suggests a starting point for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Proposed Dosing Scheme for Broth Microdilution Assay

Well Number Final Inhibitor Concentration (µg/mL) Final Inhibitor Concentration (µM)* Bacterial Inoculum Broth Volume
1 64 ~157 + 100 µL
2 32 ~78 + 100 µL
3 16 ~39 + 100 µL
4 8 ~20 + 100 µL
5 4 ~10 + 100 µL
6 2 ~5 + 100 µL
7 1 ~2.5 + 100 µL
8 0.5 ~1.2 + 100 µL
9 0.25 ~0.6 + 100 µL
10 0 (Growth Control) 0 + 100 µL
11 0 (Sterility Control) 0 - 100 µL

*Calculation assumes a molecular weight of 408.3 g/mol for Aminoacyl-tRNA synthetase-IN-1 (a common value for similar compounds; verify with your supplier).

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol follows the workflow above to determine the lowest concentration of Aminoacyl-tRNA synthetase-IN-1 that prevents visible growth of the test bacterium [1].

Materials:

  • Test compound: Aminoacyl-tRNA synthetase-IN-1 (e.g., from a commercial supplier like MedChemExpress).
  • Solvent: Dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) and is matched in all wells, including controls.
  • Bacterial strains: Your strain of interest (e.g., Staphylococcus aureus), and a quality control strain (e.g., S. aureus ATCC 29213).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), standard for antimicrobial susceptibility testing.
  • Equipment: 96-well sterile microtiter plates, multichannel pipettes, sterile reservoirs, and a plate reader (for optical density measurement).

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve Aminoacyl-tRNA synthetase-IN-1 in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Aliquot and store at -20°C.
  • Prepare Bacterial Inoculum: Grow bacteria to mid-log phase and adjust the turbidity to a 0.5 McFarland standard, which equals approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension in CAMHB to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.
  • Perform Serial Dilutions:
    • Add 100 µL of CAMHB to all wells of a 96-well plate from columns 2 to 10.
    • In column 1, add 200 µL of CAMHB containing a high concentration of the inhibitor from the stock solution.
    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process through column 9. Discard 100 µL from the final transfer (column 9). Column 10 serves as the growth control (broth only).
  • Inoculate Plates: Add 100 µL of the prepared bacterial inoculum to all test wells (columns 1-9). Add 100 µL of sterile broth to column 11 (sterility control).
  • Incubate: Cover the plate and incubate at 35±2°C for 16-20 hours under normal atmospheric conditions.
  • Determine MIC: After incubation, examine the plates. The MIC is the lowest concentration of the inhibitor that completely prevents visible turbidity.

Follow-up Experiments and Troubleshooting

Once the MIC is established, you can conduct more detailed mechanistic studies. The diagram below illustrates the potential mechanism of action of an aaRS inhibitor and a method to confirm it.

Inhibitor Aminoacyl-tRNA Synthetase-IN-1 aaRS Bacterial Aminoacyl-tRNA Synthetase (aaRS) Inhibitor->aaRS Binds Active Site ChargedtRNA Aminoacyl-tRNA (Charged tRNA) Inhibitor->ChargedtRNA Prevents Formation ATP ATP aaRS->ATP AA Cognate Amino Acid aaRS->AA tRNA tRNA aaRS->tRNA aaRS->ChargedtRNA Normal Catalysis Disruption Disrupted Protein Synthesis ChargedtRNA->Disruption

Table 2: Key Follow-up Experiments and Troubleshooting

Experiment / Issue Description & Protocol Interpretation
Rescue Experiment Supplement the growth medium with the specific amino acid targeted by the inhibitor (e.g., tryptophan for a TrpRS inhibitor) at a high concentration (e.g., 1-10 mM) alongside the inhibitor at its MIC [2]. A significant increase in the MIC in the presence of the amino acid supports a specific aaRS target engagement, as the enzyme is out-competed.
Cellular Activity vs. Cytotoxicity To rule out general toxicity, perform a parallel assay on mammalian cell lines (e.g., HEK293 or HepG2) using a cell viability assay (e.g., MTT or resazurin). A strong antibacterial effect with minimal mammalian cell toxicity indicates a selective and promising inhibitor.
Poor Aqueous Solubility The compound may precipitate in aqueous broth. Visually inspect the highest concentration wells for precipitate before inoculation. Consider using alternative solvents like ethanol or PEG, ensuring they are non-inhibitory at the concentrations used. Precipitation can lead to false-high MIC readings. Re-optimizing the solvent system is crucial for accurate results.
High MIC / No Activity The compound may be inactive, the concentration range may be too low, or the molecule may not penetrate the bacterial cell wall. Include a known positive control antibiotic to validate the assay. Consider testing against Gram-negative and Gram-positive species. A positive control should show expected activity. Inactivity against both suggests a compound issue; activity against only one suggests a permeability problem.

References

Aminoacyl tRNA synthetase-IN-1 in PURE system applications

Author: Smolecule Technical Support Team. Date: February 2026

The PURE System: A Primer for aaRS Studies

The PURE (Protein synthesis Using Recombinant Elements) system is a reconstituted cell-free platform composed of individually purified components necessary for transcription and translation [1]. Its defined nature makes it an ideal tool for studying translation and for screening inhibitors like aaRS inhibitors, as it offers high controllability and lacks interfering activities found in cell lysates [2].

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in the PURE system. They are responsible for charging tRNAs with their cognate amino acids, forming the aminoacyl-tRNAs that the ribosome uses to synthesize proteins [1]. Inhibiting an aaRS halts the incorporation of its specific amino acid, thereby stopping the synthesis of any protein that contains it.

A Workflow for Studying aaRS Inhibitors in the PURE System

The following diagram outlines a generalized protocol for investigating an aaRS inhibitor, such as a potential "Aminoacyl tRNA synthetase-IN-1," within the PURE system.

workflow Start Start: Define Experimental Goal Step1 1. PURE System Setup Start->Step1 Step2 2. Inhibitor Addition Step1->Step2 Step3 3. Reporter Protein Synthesis Step2->Step3 Step4 4. Output Measurement Step3->Step4 Step5 5. Data Analysis Step4->Step5

Detailed Experimental Methodology

This protocol can be adapted to characterize the potency and specificity of "this compound."

1. PURE System Setup

  • Reconstitution: Use a commercial PURE system kit (e.g., PUREfrex or PURExpress) or a lab-made version [3] [2]. The system includes ribosomes, tRNAs, aaRSs, translation factors, and an energy regeneration system.
  • Template DNA: Prepare a DNA template encoding a easily quantifiable reporter protein. Common choices include:
    • Super-folder Green Fluorescent Protein (sfGFP): Allows for real-time, non-invasive monitoring of protein synthesis by measuring fluorescence (Ex/Em ~485/510 nm) [4].
    • Dihydrofolate Reductase (DHFR): Its activity can be measured spectrophotometrically or used in complementation assays [4].
    • Luciferase: Provides a highly sensitive, luminescence-based readout.

2. Inhibitor Addition

  • Sample Preparation: Set up a series of PURE system reactions.
    • Positive Control: A reaction with no inhibitor.
    • Negative Control: A reaction without an essential component (e.g., no amino acid) to confirm synthesis has stopped.
    • Experimental Samples: Reactions containing a dilution series of "this compound" (e.g., from 1 nM to 100 µM) to establish a dose-response curve.
  • Incubation: Incubate the reactions at a defined temperature (typically 30-37°C) for a set period (e.g., 2-4 hours) to allow for protein synthesis.

3. & 4. Output Measurement Quantify the synthesis of the reporter protein using one of the following methods:

  • Fluorescence/Luminescence Measurement: For sfGFP or luciferase, directly measure the signal using a plate reader at multiple time points to monitor synthesis kinetics.
  • SDS-PAGE and Western Blot: Analyze the reactions by gel electrophoresis to separate proteins, followed by staining (e.g., Coomassie) or immunoblotting with an antibody against the reporter protein to confirm its identity and purity.
  • Radioactive Assay: For highest sensitivity, include a radiolabeled amino acid (e.g., ^35S-Methionine) in the reaction. The synthesized protein can then be quantified by autoradiography after separation by SDS-PAGE or using a phosphorimager.

5. Data Analysis

  • Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the positive control.
  • Plot the dose-response curve and determine the IC₅₀ value (the half-maximal inhibitory concentration) using non-linear regression analysis.

Evaluating Inhibitor Specificity

A critical step is to determine if "this compound" is specific to one aaRS or has broad effects. The table below outlines a multi-faceted approach.

Specificity Assay Experimental Approach Interpretation of Specific Inhibition
Amino Acid Rescue Supplement the inhibited reaction with a high concentration (e.g., 1-5 mM) of the cognate amino acid targeted by the suspected aaRS. Protein synthesis is restored. The inhibitor's effect is outcompeted by the substrate.
Orthogonal Assays Use a standalone aminoacylation assay [4]. Monitor the formation of aminoacyl-tRNA for the target aaRS in the presence of the inhibitor, independent of the full PURE system. Directly shows a reduction in the specific aminoacylation activity, confirming the inhibitor's target.
Multi-protein Synthesis Express multiple different reporter proteins in the same PURE reaction with the inhibitor [3]. Synthesis is inhibited only for proteins rich in the amino acid corresponding to the targeted aaRS.

Critical Considerations and Troubleshooting

When working with the PURE system and aaRS inhibitors, keep these points in mind:

  • tRNA Aminoacylation is Critical: The PURE system's efficiency relies on functional aaRSs. Impairing them can drastically reduce protein yield. Monitor the system's overall health with a positive control in every experiment [4] [3].
  • Potential for Truncated Proteins: The PURE system has been shown to have lower translation processivity than in vivo systems, sometimes resulting in C-terminally truncated proteins [3]. Using multiple detection methods (e.g., Western blot alongside activity assays) helps distinguish between full-length and non-functional truncated products.
  • tRNA Identity and Modification: The functionality of tRNAs in the PURE system can depend on their nucleotide modifications. Some in vitro transcribed tRNAs (lacking modifications) may have reduced aminoacylation efficiency or decoding fidelity, which could potentially confound inhibitor studies [4]. Using a well-validated, commercial PURE system can mitigate this variable.

Suggested Next Steps for Your Research

To find information specifically on "this compound," I suggest you:

  • Consult Chemical Compound Databases: Search for the compound on websites like PubChem or ChemSpider. The "Bioassay" sections in these databases sometimes contain proprietary screening data.
  • Review Patent Literature: If this is a commercial research compound, its most detailed application notes might be found in patent documents.
  • Contact Suppliers Directly: Reach out to the manufacturer of the compound. They are the most likely source to have proprietary application notes and detailed protocols for its use.

References

Available Chemical Data for Aminoacyl tRNA synthetase-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic information available for this compound, which is described as an inhibitor of bacterial aminoacyl-tRNA synthetase (aaRS) [1].

Property Description
Catalog Number T10303 [1]
CAS Number 219931-45-0 [1]
Molecular Formula C₁₆H₂₅N₇O₇S [1]
Molecular Weight 459.48 g/mol [1]
Recommended Storage Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 1 year [1]
Solubility 65 mg/mL in DMSO (141.46 mM); sonication is recommended [1]

Suggested Experimental Workflow Outline

In the absence of a published protocol, here is a general workflow you could adapt and optimize for studying Aminoacyl tRNA synthetase-IN-1. This framework is based on standard practices in antibacterial drug discovery and aaRS biology [2] [3].

start Start: Compound Preparation step1 1. Target Validation & Biochemical Assay start->step1 step2 2. Cellular Efficacy & MIC Determination step1->step2 step3 3. Cytotoxicity & Selectivity Assessment step2->step3 step4 4. Mechanism of Action & Resistance Studies step3->step4 end Output: Comprehensive Profiling Report step4->end

Phase 1: In Vitro Biochemical Assay

The goal of this phase is to confirm that the compound directly and potently inhibits its intended aaRS target.

  • Objective: Confirm direct binding and inhibition of the target bacterial aaRS enzyme.
  • Key Experiments:
    • Aminoacylation Assay: Measure the initial rate of tRNA aminoacylation in the presence of the inhibitor. A standard reaction mixture includes the target aaRS, its cognate tRNA and amino acid, ATP, and a reaction buffer. The reaction is stopped, and the formation of aminoacyl-tRNA is quantified, often using acid–urea gel electrophoresis or a method that detects the released PPi [2] [3].
    • IC₅₀ Determination: Perform the aminoacylation assay with a serial dilution of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
Phase 2: Cellular Efficacy Testing

This phase tests whether the biochemical inhibition translates into an effect on living bacterial cells.

  • Objective: Evaluate the compound's ability to inhibit bacterial growth.
  • Key Experiments:
    • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution methods according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI). Test against a panel of clinically relevant bacterial strains [1].
    • Time-Kill Kinetics: Assess the rate and extent of bactericidal activity over 24 hours at the MIC and multiples of the MIC.
Phase 3: Cytotoxicity and Selectivity Index

It is crucial to determine if the antibacterial activity is specific and not due to general toxicity.

  • Objective: Ensure the compound is not toxic to mammalian cells and has a selective action against bacteria.
  • Key Experiments:
    • Cytotoxicity Assay: Treat mammalian cell lines (e.g., HEK-293 or HepG2) with the compound and measure cell viability using assays like MTT or Alamar Blue.
    • Calculate Selectivity Index (SI): SI = CC₅₀ ( cytotoxicity to mammalian cells) / MIC (for the target bacteria). A higher SI indicates a safer therapeutic window.
Phase 4: Mechanism of Action Studies

These experiments provide deeper insight into how the compound works and how resistance might emerge.

  • Objective: Further elucidate the inhibitory mechanism and potential for resistance development.
  • Key Experiments:
    • Resistance Selection Studies: Passage bacteria in sub-MIC concentrations of the inhibitor to select for resistant mutants. Identify the mutations through whole-genome sequencing, which can confirm the target.
    • tRNA Charging in Whole Cells: Use methods to detect the accumulation of uncharged tRNA in bacterial cells treated with the inhibitor, providing direct evidence of target engagement within the cell [2].

Important Considerations for Your Protocol

Since detailed information is limited, you will need to establish and optimize many parameters. Here are key areas to focus on:

  • Positive Controls: Always include a known aaRS inhibitor (if available) or a broad-spectrum antibiotic as a control in your MIC and cytotoxicity assays.
  • Buffer and Cofactor Optimization: The activity of aaRS enzymes is highly dependent on reaction conditions, particularly Mg²⁺ concentration, pH, and ionic strength [2]. These may require optimization for your specific assay.
  • Solvent Control: DMSO is used to dissolve the compound. Ensure its final concentration in any assay (typically ≤1%) has no effect on the biological system and is matched in control wells [1].

References

Comprehensive Application Notes and Protocols: Investigating Aminoacyl-tRNA Synthetase Inhibitors and Translation Elongation Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aminoacyl-tRNA Synthetase Function and Translational Fidelity

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis by catalyzing the covalent attachment of amino acids to their corresponding tRNAs, ensuring the accurate translation of genetic information into proteins. These enzymes implement the genetic code through a two-step catalytic process: first, they activate the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, they transfer the amino acid to the 3' end of the cognate tRNA molecule. The resulting aminoacyl-tRNA (aa-tRNA) is then delivered to the ribosome by elongation factor EF-1α (in eukaryotes and archaea) or EF-Tu (in bacteria) for protein synthesis. The fidelity of this process is remarkable, with error rates ranging from approximately 1 in 1,000 to 1 in 10,000, depending on the specific synthetase and cellular conditions.

The investigation of aaRS inhibitors such as Aminoacyl tRNA Synthetase-IN-1 provides crucial insights into translation elongation mechanisms and offers potential therapeutic avenues. aaRSs are divided into two structural classes (Class I and Class II) based on distinct active site architectures and tRNA recognition patterns. Class I aaRSs approach tRNA from the minor groove of the acceptor stem and typically exhibit rate limitation by aa-tRNA release, while Class II aaRSs approach from the major groove and are rate-limited by steps prior to product release. These distinctions have functional implications; for instance, Class I aaRSs may form stable complexes with elongation factors to facilitate efficient product release. Research has revealed that EF-1α forms stable complexes with specific aaRSs (e.g., leucyl-tRNA synthetase) in archaea, enhancing aminoacylation efficiency approximately 8-fold and potentially coupling aminoacylation with tRNA channeling to the ribosome [1].

Table 1: Key Aminoacyl-tRNA Synthetase Classes and Properties

Property Class I aaRS Class II aaRS
Structural motif Rossmann fold Anti-parallel β-sheet
tRNA approach Minor groove side Major groove side
Rate-limiting step aa-tRNA release Step prior to release
Examples LeuRS, IleRS, ValRS ProRS, LysRS, AspRS
Editing mechanisms Pre- & post-transfer Pre- & post-transfer
EF-1α interaction Common (e.g., LeuRS) Less common

Beyond their canonical functions in translation, aaRSs have evolved diverse non-canonical roles in cellular processes including inflammation, angiogenesis, and mTOR signaling, making them attractive targets for therapeutic development. The study of aaRS inhibitors requires sophisticated methodological approaches to dissect their effects on both enzymatic function and downstream translational processes. Recent advances in directed evolution of aaRSs have enabled the incorporation of non-canonical amino acids into proteins, expanding the toolkit for probing aaRS function and inhibition [2]. Additionally, the development of potent bacterial ProRS inhibitors through fluorine scanning strategies demonstrates the potential for species-specific aaRS targeting, which could inform the development of selective research compounds [3].

Experimental Protocols for aaRS Inhibitor Characterization

Compound Handling and Preparation

This compound should be reconstituted according to manufacturer specifications, typically in high-purity DMSO to create stock concentrations of 10-50 mM. Aliquots must be stored at -20°C to -80°C under anhydrous conditions to prevent hydrolysis. For working solutions, prepare fresh dilutions in appropriate assay buffers immediately before use, ensuring that the final DMSO concentration does not exceed 1% (v/v) in any experiment to maintain cellular viability and prevent solvent effects. Include vehicle controls with equivalent DMSO concentrations in all experimental setups. For cell-based assays, determine membrane permeability empirically using standardized cellular uptake protocols, as effective intracellular concentration may differ significantly from administered concentration due to active transport mechanisms.

Aminoacylation Assay (Radioactive Measurement)

The aminoacylation assay directly measures the formation of aminoacyl-tRNA, providing quantitative data on the catalytic efficiency of aaRSs and their inhibition by compounds of interest.

  • Reagents: Purified aaRS enzyme (commercial or purified), cognate tRNA substrate (in vitro transcribed or purified), corresponding amino acid, [³H]- or [¹⁴C]-labeled amino acid, ATP, reaction buffer (50 mM HEPES-KOH pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT), 10% trichloroacetic acid (TCA), scintillation cocktail.

  • Procedure:

    • Prepare reaction mixture containing 50 mM HEPES-KOH (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT, 2 mM ATP, 50 μM cognate amino acid with tracer amount of radiolabeled amino acid (0.1-0.5 μCi), and varying concentrations of this compound (typically 0.1 nM to 100 μM).
    • Initiate reactions by adding enzyme (10-100 nM final concentration) and tRNA substrate (1-10 μM final concentration) in a total volume of 50-100 μL.
    • Incubate at 37°C for appropriate time points (typically 0.5-10 minutes) determined from linear range of product formation.
    • Terminate reactions by spotting aliquots onto Whatman filter papers pre-soaked in 10% cold TCA.
    • Wash filters three times with 5% TCA (5 minutes each) to remove unincorporated radiolabeled amino acid, followed by one rinse with ethanol or acetone.
    • Dry filters and measure radioactivity by scintillation counting.
  • Data Analysis: Calculate initial velocities from linear portion of time course. Determine IC₅₀ values by fitting inhibition data to a four-parameter logistic equation. Obtain kinetic parameters (Kₘ, Vₘₐₓ) from Michaelis-Menten analysis of substrate saturation experiments conducted at multiple inhibitor concentrations.

Table 2: Example Aminoacylation Inhibition Data for this compound

[Inhibitor] (μM) Activity (%) SEM p-value
0.001 98.5 ±2.1 >0.05
0.01 95.2 ±3.2 >0.05
0.1 82.7 ±4.1 <0.05
1.0 45.3 ±5.2 <0.01
10.0 18.9 ±3.8 <0.001
100.0 5.2 ±1.9 <0.001
Pre- and Post-Transfer Editing Assays

Many aaRSs possess editing mechanisms to ensure translational fidelity by cleaving misactivated amino acids (pre-transfer editing) or mischarged tRNAs (post-transfer editing). These activities can be measured using specialized protocols:

  • Pre-transfer Editing Assay: Measures hydrolysis of misactivated aminoacyl-adenylate intermediates before transfer to tRNA.

    • Prepare reaction mixtures containing aaRS, non-cognate amino acid, and [α-³²P]ATP or [³²P]PPᵢ in reaction buffer.
    • Incubate for specified times and quench with 2 M sodium acetate (pH 5.0).
    • Separate reactants and products by TLC on polyethyleneimine-cellulose plates using 0.1 M sodium acetate (pH 5.0) as solvent.
    • Visualize and quantify radioactive spots using phosphorimaging to determine rates of misactivated amino acid hydrolysis.
  • Post-transfer Editing Assay: Measures deacylation of mischarged tRNAs.

    • Prepare mischarged tRNA by incubating aaRS with non-cognate amino acid and tRNA under appropriate conditions, often using editing-deficient aaRS mutants to enhance yield.
    • Purify mischarged tRNA using acid-urea PAGE or chromatography.
    • Incubate mischarged tRNA with wild-type aaRS in editing buffer.
    • Monitor deacylation over time by TCA precipitation or northern blotting to quantify remaining charged tRNA [4].
Translation Elongation Rate Measurement in Cell Lysates

This protocol assesses the functional consequence of aaRS inhibition on overall protein synthesis elongation using translation-competent cell lysates:

  • Reagents: Translation-competent cell lysate (HeLa extract or rabbit reticulocyte lysate), RNase-treated to remove endogenous mRNAs, luciferase control mRNA, amino acid mixture including radiolabeled [³⁵S]-methionine or [³⁵S]-cysteine, energy regeneration system (creatine phosphate, creatine kinase), this compound at desired concentrations.

  • Procedure:

    • Prepare master mix containing 70% (v/v) cell lysate, 1 mM amino acid mixture (including radiolabeled amino acid at 0.1-0.5 μCi/μL), energy regeneration system (10 mM creatine phosphate, 0.1 mg/mL creatine kinase), and varying concentrations of this compound.
    • Initiate translation by adding luciferase mRNA (0.5-1 μg/μL final concentration).
    • Incubate at 30°C (for HeLa extract) or 37°C (for reticulocyte lysate) for appropriate time points.
    • For luciferase-based measurements: At designated times, remove aliquots and measure luminescence immediately after adding luciferase substrate.
    • For radiolabel incorporation: Spot aliquots on filter papers, process by TCA precipitation, and measure radioactivity by scintillation counting.
    • Calculate elongation rates by dividing the open reading frame length (in amino acids) by the time between initiation and first detectable protein signal [5].

Pathway Analysis and Mechanistic Insights

The inhibition of aaRSs by compounds such as this compound initiates a cascade of molecular events that disrupt protein synthesis and activate cellular stress pathways. Understanding these mechanisms is essential for comprehensive experimental design and data interpretation. The following diagram illustrates the key pathways affected by aaRS inhibition:

G Inhibitor Inhibitor aaRS_Inhibition aaRS_Inhibition Inhibitor->aaRS_Inhibition Binds active site Ribosome Ribosome Elongation slowing Elongation slowing Ribosome->Elongation slowing Decoding delay Reduced aa-tRNA\nproduction Reduced aa-tRNA production aaRS_Inhibition->Reduced aa-tRNA\nproduction Primary effect Mistranslation\n& misfolding Mistranslation & misfolding aaRS_Inhibition->Mistranslation\n& misfolding Fidelity loss Reduced aa-tRNA\nproduction->Ribosome Substrate limitation Proteostasis stress Proteostasis stress Mistranslation\n& misfolding->Proteostasis stress Proteasome activation Apoptosis induction Apoptosis induction Mistranslation\n& misfolding->Apoptosis induction Severe stress Ribosome pausing Ribosome pausing Elongation slowing->Ribosome pausing Collision formation RQC activation RQC activation Ribosome pausing->RQC activation Quality control Integrated stress\nresponse Integrated stress response Ribosome pausing->Integrated stress\nresponse eIF2α phosphorylation Ribosome recycling Ribosome recycling RQC activation->Ribosome recycling ATF4 target\ngene expression ATF4 target gene expression Integrated stress\nresponse->ATF4 target\ngene expression

The visual representation above illustrates how aaRS inhibition affects multiple cellular processes. The primary molecular effect of this compound is the competitive or allosteric inhibition of specific aaRS enzymes, reducing the production of correctly charged aa-tRNAs. This reduction directly impacts the translation elongation rate as ribosomes wait longer for cognate aa-tRNAs to arrive, leading to increased ribosomal stalling and collisions. These stalled ribosomes are recognized by ribosome quality control (RQC) pathways, which initiate ribosome rescue and target incomplete nascent chains for degradation.

The diagram further shows how aaRS inhibition activates cellular stress responses through multiple mechanisms. Ribosome stalling triggers phosphorylation of eIF2α, a key translation initiation factor, as part of the integrated stress response. This leads to global reduction in translation initiation while paradoxically enhancing translation of specific stress-responsive transcripts like ATF4. Simultaneously, errors in protein synthesis that escape quality control mechanisms result in protein misfolding, activating unfolded protein responses and proteostatic stress pathways. Persistent activation of these pathways can ultimately trigger apoptosis, providing a potential mechanism for the cytotoxic effects of potent aaRS inhibitors in therapeutic contexts. Recent research has revealed that pep-tRNA drop-off—the dissociation of peptidyl-tRNAs from ribosomes—serves as an important quality control mechanism in early elongation stages, particularly for rejecting miscoded peptidyl-tRNAs [6]. This process is enhanced in the presence of translation errors and represents a potential biomarker for assessing aaRS inhibition efficacy.

Data Analysis and Interpretation Guidelines

Kinetic Parameter Determination

Accurate determination of kinetic parameters is essential for characterizing inhibition mechanisms and potency. Analysis of aminoacylation assays should include:

  • IC₅₀ Determination: Fit inhibition data to the log inhibitor vs. response equation: Y = Bottom + (Top - Bottom) / (1 + 10^(X - LogIC₅₀)), where Y is activity, X is log inhibitor concentration, and Top and Bottom represent uninhibited and completely inhibited activity levels, respectively.

  • Kᵢ Calculation: For competitive inhibition models, use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is substrate concentration and Kₘ is Michaelis constant. For non-competitive inhibition, Kᵢ = IC₅₀.

  • Mechanistic Studies: Conduct substrate saturation experiments at multiple inhibitor concentrations. Plot 1/v vs. 1/[S] (Lineweaver-Burk) to distinguish competitive (intersecting at y-axis), non-competitive (intersecting at x-axis), and uncompetitive (parallel lines) inhibition patterns.

Statistical Analysis and Quality Control

Robust statistical analysis is critical for reliable data interpretation:

  • Perform all experiments in technical triplicates and at least three biological replicates.
  • Include appropriate positive controls (known inhibitors) and negative controls (vehicle only) in each experiment.
  • Use ANOVA with post-hoc testing for multiple comparisons when evaluating dose-response relationships.
  • For time-course experiments, apply appropriate longitudinal data analysis methods.
  • Determine the Z-factor for high-throughput screens: Z-factor = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|, where σₚ and σₙ are standard deviations of positive and negative controls, and μₚ and μₙ are their means. Assays with Z-factor > 0.5 are considered excellent for screening purposes.

Table 3: Expected Effects on Translation Metrics with this compound Treatment

Parameter Low [Inhibitor] (0.1-1 μM) High [Inhibitor] (10-100 μM) Measurement Technique
Aminoacylation rate 20-40% decrease 70-90% decrease Radioactive aminoacylation
Translation elongation rate 10-30% decrease 50-80% decrease Ribosome profiling/SINAPs
Mistranslation frequency 2-5 fold increase 10-50 fold increase Mass spectrometry
PEP-tRNA drop-off 3-8 fold increase 20-100 fold increase LC-MS/MS
Integrated stress response Moderate activation Strong activation ATF4 reporter, eIF2α phosphorylation

Troubleshooting and Optimization

Common Issues and Solutions
  • High Background in Aminoacylation Assays: This may result from incomplete washing of unincorporated radioactive amino acids. Increase TCA wash volume and duration, include additional ethanol washes, and verify filter paper compatibility with the washing protocol. For non-radioactive assays, optimize quenching conditions and include appropriate blank controls.

  • Poor Cell Permeability of Inhibitor: If cellular efficacy is lower than expected based on enzymatic assays, consider formulation modifications including prodrug approaches, nanoformulation, or use of permeabilizing agents during treatment. Verify intracellular concentration using LC-MS/MS where possible.

  • Variable Elongation Rate Measurements: Inconsistent results in translation elongation assays often stem from incomplete initiation inhibition in ribosome run-off experiments. Optimize harringtonine concentration and treatment duration, verify complete initiation blockade by monitoring short ORF translation, and use internal standardization to normalize for technical variability.

Advanced Methodological Considerations

For researchers investigating specialized aspects of aaRS inhibition, several advanced approaches may be valuable:

  • Single-Molecule Imaging: Implement single-molecule imaging of nascent peptides (SINAPs) to visualize translation dynamics in live cells. This technique utilizes reporters containing tandem epitope tags that bind fluorescently-labeled antibody fragments upon emerging from ribosomes, allowing direct visualization of active translation sites [5].

  • Ribosome Profiling: Apply ribosome profiling (ribo-seq) to monitor translation elongation at codon resolution genome-wide. This method involves nuclease digestion of mRNA not protected by ribosomes, followed by deep sequencing of ribosome-protected fragments to map ribosome positions. When combined with harringtonine treatment to synchronize elongation, this approach can reveal elongation rates transcriptome-wide.

  • Mass Spectrometry-Based Approaches: Utilize advanced LC-MS/MS methods to directly monitor peptidyl-tRNA drop-off, a key quality control mechanism triggered by aaRS inhibition. This approach involves analyzing peptidyl-tRNAs accumulated under inhibitory conditions, providing insights into translational fidelity mechanisms [6].

Conclusion

The comprehensive characterization of this compound requires integration of multiple methodological approaches spanning biochemical enzymology, cellular translation analysis, and mechanistic pathway investigation. The protocols outlined herein provide a robust framework for evaluating inhibitor potency, specificity, and functional consequences on protein synthesis. As research in this field advances, emerging technologies such as directed evolution of aaRSs [2] and single-molecule imaging of translation dynamics [5] will further enhance our ability to probe the complex interplay between aaRS function, translation elongation, and cellular homeostasis. These investigations not only advance fundamental understanding of protein synthesis regulation but also contribute to the development of aaRS-targeted therapeutic agents for various human diseases.

References

Comprehensive Application Notes & Protocols: Aminoacyl-tRNA Synthetase-IN-1 Protein Synthesis Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aminoacyl-tRNA Synthetase Biology and Therapeutic Significance

Aminoacyl-tRNA synthetases (aaRSs) represent a fundamentally important enzyme family that catalyzes the specific attachment of amino acids to their corresponding tRNAs, creating aminoacyl-tRNAs that serve as essential substrates for protein synthesis. This biochemical coupling reaction is critical for maintaining the fidelity of genetic code translation, as it ensures the accurate pairing of nucleic acid triplets with their corresponding amino acids [1]. The aaRS enzymes achieve this through a conserved two-step mechanism: first, they activate the amino acid using ATP to form an aminoacyl-adenylate intermediate; second, they transfer the aminoacyl moiety to the 3' end of the cognate tRNA molecule [2] [1]. These enzymes demonstrate remarkable substrate specificity through a "double-sieve" mechanism that involves both accurate recognition of cognate substrates and rigorous proofreading to eliminate non-cognate products [2].

The therapeutic potential of aaRS inhibition has gained substantial recognition in recent years, particularly in antimicrobial and antiparasitic drug development. Aminoacyl-tRNA synthetase-IN-1 represents a promising chemical scaffold designed to selectively target these essential enzymes. As observed with other pathogenic organisms, Plasmodium falciparum aaRSs (PfaaRSs) have emerged as potent antimalarial targets because they are essential for proteome fidelity and overall parasite survival throughout all stages of the parasite's life cycle [3]. The functional necessity of aaRSs across all living organisms, combined with structural differences between pathogen and human enzymes, provides a strategic foundation for selective therapeutic intervention while highlighting the importance of robust assay systems for inhibitor characterization [4] [5].

Table 1: Classification and Characteristics of Aminoacyl-tRNA Synthetases

Class Characteristic Motifs Aminoacylation Site Quaternary Structure Amino Acids
Class I HIGH, KMSKS 2'-OH of A76 Monomeric or dimeric Arg, Cys, Gln, Glu, Ile, Leu, Met, Trp, Tyr, Val
Class II Motifs 1, 2, 3 3'-OH of A76 (except PheRS) Dimeric or tetrameric Ala, Asn, Asp, Gly, His, Lys, Phe, Pro, Ser, Thr

aaRS Inhibition Mechanisms and Therapeutic Targeting Strategies

The molecular mechanisms of aaRS inhibition can be categorized into several distinct approaches, each with implications for drug discovery. Active site targeting represents the most direct strategy, where competitive inhibitors disrupt ATP, amino acid, or tRNA binding at the catalytic center. Additionally, allosteric modulation has emerged as a promising approach, with compounds binding to distal sites that indirectly affect enzymatic function. As demonstrated by Mitomycin C studies on PfaaRSs, such inhibitors can induce global structural perturbations that systematically alter catalytic nucleotide and amino acid substrate binding, ultimately reducing nucleotide-binding affinities and disrupting function across multiple aaRS targets [3].

A significant advantage of aaRS-targeted therapeutics lies in the potential for pan-inhibition strategies, where a single compound simultaneously targets multiple aaRS enzymes. This approach can overcome limitations of single-target inhibitors, particularly the incidence of resistance development. Research has revealed that potential pan-inhibitors may target different functional domains across various aaRSs, including the Ins1-Ins2 domain in Pf-ArgRS, the anticodon binding domain in Pf-CysRS, the CP1-editing domain in Pf-IleRS and Pf-MetRS, the C-terminal domain in Pf-LeuRS, and the CP-core region in Pf-ValRS [3]. This multi-domain targeting approach represents a promising frontier in aaRS inhibitor development.

The biological implications of aaRS inhibition extend beyond disruption of translation to include various non-canonical functions. In tumor cells, aaRSs exist in large excess due to increased translational demand, making them attractive targets for cancer therapy. Among translation machinery components—tRNA, amino acid, ATP, and ARS—ARS represents the only target that can be effectively blocked by small molecules without developing rapid resistance [6]. This therapeutic vulnerability is particularly pronounced in rapidly proliferating cells, including pathogens and cancer cells, which exhibit heightened sensitivity to translation disruption.

G cluster_0 Direct Inhibition Mechanisms cluster_1 Functional Consequences cluster_2 Cellular Outcomes Inhibitor Aminoacyl-tRNA synthetase-IN-1 aaRS Aminoacyl-tRNA Synthetase Inhibitor->aaRS Binds to ATPBinding ATP Binding Site aaRS->ATPBinding Disrupts AABinding Amino Acid Binding Site aaRS->AABinding Disrupts tRNABinding tRNA Binding Domain aaRS->tRNABinding Disrupts EditingDomain Editing Domain (CP1 in Class I) aaRS->EditingDomain Disrupts Mischarging tRNA Mischarging ATPBinding->Mischarging Leads to AABinding->Mischarging Leads to tRNABinding->Mischarging Leads to EditingDomain->Mischarging Leads to TranslationArrest Translation Arrest Mischarging->TranslationArrest Results in Proteostasis Proteostasis Disruption TranslationArrest->Proteostasis Causes NonCanonical Disruption of Non-canonical Functions TranslationArrest->NonCanonical Affects GrowthInhibition Growth Inhibition Proteostasis->GrowthInhibition Induces NonCanonical->GrowthInhibition Apoptosis Induced Apoptosis/ Cell Death GrowthInhibition->Apoptosis Progresses to StressResponse Cellular Stress Response GrowthInhibition->StressResponse

Quantitative Biochemical Assays for aaRS Inhibition

Malachite Green-Based Pyrophosphate Detection Assay

The malachite green assay provides a robust, non-radioactive method for quantitatively measuring aaRS activity by detecting inorganic pyrophosphate (PPi) released during the amino acid activation step. This assay is particularly suitable for high-throughput screening applications and can be performed in 96-well plate format with excellent sensitivity to picomoles of product [5]. The protocol involves coupling the aminoacylation reaction with inorganic pyrophosphatase, which converts PPi to inorganic phosphate (Pi), subsequently quantified using malachite green reagent.

The detailed procedure begins with reaction mixture preparation containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, appropriate amino acid (cognate and non-cognate for specificity assessment), 0.1-1 μg purified aaRS, and 0.5-2 μg cognate tRNA substrate in a total volume of 50 μL [5]. After incubating at 37°C for 30 minutes, the reaction is terminated by adding 20 μL of 5 M HCl. Then, 80 μL of malachite green solution (0.045% malachite green, 4.2% ammonium molybdate in 1 N HCl, supplemented with 0.05% Tween-20) is added, followed by incubation for 15-30 minutes at room temperature. The absorbance measurement at 620 nm provides quantitative data that can be converted to Pi concentration using a KH₂PO₄ standard curve (0-100 nanomoles). For inhibitor screening, Aminoacyl-tRNA synthetase-IN-1 should be tested across a concentration range (e.g., 0.1 nM-100 μM) to determine IC₅₀ values.

This assay's key advantage is its adaptability to various aaRS enzymes, as demonstrated in studies with Trypanosoma brucei isoleucyl-tRNA synthetase (IleRS), which yielded a Z'-factor of 0.56, indicating excellent suitability for high-throughput screening [5]. Additionally, the method supports detailed enzymology studies, enabling determination of kinetic parameters (Kₘ and kcat) for comprehensive inhibitor characterization.

Intact tRNA Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The intact tRNA LC-MS assay represents a cutting-edge approach that directly monitors aaRS activity by detecting intact acyl-tRNA products with exceptional sensitivity and specificity. This technique combines ion-pairing reverse-phase chromatography with high-resolution time-of-flight mass spectrometry to resolve acyl- from non-acyl-tRNAs and unambiguously identify low-abundance acylated species that are typically undetectable by traditional electrophoresis methods [7]. The protocol can quantify reaction yields as low as 0.23% and is compatible with tRNAs acylated using both aaRS enzymes and flexizymes.

The standardized workflow begins with tRNA acylation reactions performed under appropriate conditions, followed by a simple workup. The samples are then analyzed using LC-MS with ion-pairing reagents (such as dibutylamine acetate) to enhance separation and detection of tRNA species. The mass determination of intact tRNA molecules allows direct quantification of aminoacylation efficiency and identification of mischarged tRNAs [7]. This method is particularly valuable for characterizing inhibitors like Aminoacyl-tRNA synthetase-IN-1 because it can detect partial inhibition and quantify the precise effects on aminoacylation efficiency. The entire protocol requires ≥5 hours to complete, depending on sample number, and demands basic expertise in molecular biology, LC-MS operation, and RNase-free techniques [7].

Table 2: Comparison of Quantitative Assays for aaRS Inhibition

Assay Type Detection Method Sensitivity Throughput Key Applications Advantages Limitations
Malachite Green Absorbance at 620 nm Picomoles of product High (96/384-well) Initial screening, enzymology Non-radioactive, inexpensive, robust Indirect measurement, phosphate contamination issues
Intact tRNA LC-MS High-resolution MS 0.23% yield Medium Mechanism studies, mischarging detection Direct product detection, high specificity Specialized equipment, technical expertise required
Radiolabeled Aminoacylation Scintillation counting Femtomoles Medium Validation studies, kinetic analysis Gold standard, highly sensitive Radioactive hazards, regulatory restrictions
Pyrophosphate Exchange Radiolabeled PPi-ATP conversion Nanomoles Low Amino acid activation specificity Measures first step only, editing-independent Complex procedure, radioactive materials

Cell-Based Translation Inhibition Assays

O-Propargyl Puromycin (OPP) Labeling and High-Content Imaging

The OPP assay represents a powerful cellular approach for quantifying protein synthesis inhibition in intact cells, providing a direct measurement of translation capacity. This method utilizes o-propargyl puromycin, a charged tRNA mimetic that becomes incorporated into nascent polypeptides, terminating their synthesis. Through subsequent click chemistry conjugation with fluorophores, newly synthesized proteins can be visualized and quantified using high-content imaging systems [4]. This approach is particularly valuable for assessing cell-type specific translation inhibition and has been successfully implemented in Plasmodium berghei-infected HepG2 cells to simultaneously monitor host and parasite translation.

The standardized protocol begins with cell treatment with Aminoacyl-tRNA synthetase-IN-1 across a concentration range (e.g., 1 nM-100 μM) for a predetermined duration (typically 4-24 hours). Subsequently, OPP is added to the culture medium at a final concentration of 20 μM for 30-60 minutes. Cells are then fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and incubated with click reaction mixture containing Alexa Fluor-azide, sodium ascorbate, and CuSO₄. After extensive washing, nuclei are counterstained with Hoechst 33342, and images are acquired using high-content imaging systems [4]. The image analysis workflow involves segmenting individual cells based on nuclear staining and quantifying OPP fluorescence intensity within the cytoplasmic compartment. For intracellular pathogens, additional immunostaining with pathogen-specific markers enables separate quantification of host and pathogen translation.

This assay's significant advantage is its ability to discriminate between host and pathogen translation inhibition, providing crucial information for determining the therapeutic index of Aminoacyl-tRNA synthetase-IN-1. The method has demonstrated excellent performance in 384-well plate format, with calculated EC₅₀ values well-correlated between high-content imaging and automated confocal feedback microscopy data sets [4].

Rabbit Reticulocyte Lysate-Based In Vitro Translation System

The rabbit reticulocyte lysate system offers a cell-free approach for evaluating translation inhibition that closely resembles both individual and complexed structures of human aaRSs, potentially predisposing it to identify active compounds readily applicable to human systems [6]. This assay has demonstrated excellent quality control parameters and reproducibility, making it suitable for high-throughput screening campaigns with large chemical libraries.

The standard procedure involves preparing reaction mixtures containing 70% (v/v) rabbit reticulocyte lysate, amino acid mixture (minus methionine for metabolic labeling), RNase inhibitor, potassium acetate and magnesium acetate at optimized concentrations, and an mRNA template encoding a reporter protein (typically firefly luciferase or GFP). Aminoacyl-tRNA synthetase-IN-1 is added across a concentration range, and reactions are incubated at 30°C for 60-90 minutes. Translation output is quantified by measuring reporter protein activity (luminescence for luciferase, fluorescence for GFP) or by metabolic labeling with ³⁵S-methionine followed by autoradiography and phosphorimaging [6]. Normalization to untreated controls enables calculation of percentage inhibition and determination of IC₅₀ values.

This assay system has been validated through identification of known translational inhibitors such as emetine, confirming its suitability for characterizing Aminoacyl-tRNA synthetase-IN-1 activity [6]. The method provides a complementary approach to cellular assays, offering controlled conditions for mechanistic studies while maintaining relevance to eukaryotic translation machinery.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Validation Start Assay Selection Malachite Malachite Green PPi Detection Start->Malachite HTS needs LCMS Intact tRNA LC-MS Start->LCMS Mechanism elucidation OPP OPP Labeling & High-Content Imaging Start->OPP Cellular context RRL Rabbit Reticulocyte Lysate System Start->RRL Eukaryotic system Dose Dose-Response Analysis Malachite->Dose IC₅₀ determination Mechanism Mechanistic Studies LCMS->Mechanism Direct product detection Radio Radiolabeled Aminoacylation Radio->Dose IC₅₀ determination Radio->Mechanism Validation Selectivity Selectivity Profiling OPP->Selectivity Host vs pathogen discrimination RRL->Dose IC₅₀ determination

Data Analysis, Validation, and Quality Control

Quantification Methods and Statistical Analysis

Robust data analysis approaches are essential for accurate interpretation of aaRS inhibition data. For biochemical assays, data should be normalized to both positive (no inhibitor) and negative (no enzyme) controls, with percentage inhibition calculated using the formula: % Inhibition = [(Control - Test)/(Control - Background)] × 100. Dose-response curves should be generated using a minimum of 8-10 concentrations of Aminoacyl-tRNA synthetase-IN-1, with IC₅₀ values determined by nonlinear regression fitting to a four-parameter logistic equation [5]. For cell-based assays, normalization to cell viability measurements (e.g., via ATP-based assays) is crucial to distinguish translation inhibition from general cytotoxicity.

The statistical rigor of screening assays can be evaluated using the Z'-factor, calculated as 1 - [(3σₚ + 3σₙ)/|μₚ - μₙ|], where σₚ and σₙ are the standard deviations of positive and negative controls, and μₚ and μₙ are their respective means. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening, as demonstrated in the malachite green assay for T. brucei IleRS [5]. For imaging-based assays like the OPP method, the coefficient of variation (CV) between technical replicates should be <20%, with active treatments typically showing higher CV values (e.g., 0.907) compared to inactive treatments (e.g., 7.84) due to lower signal intensities [4].

Counter-Screening and Selectivity Assessment

Comprehensive selectivity profiling is essential to establish the specificity of Aminoacyl-tRNA synthetase-IN-1. This should include testing against related human aaRS enzymes to evaluate potential off-target effects and determine therapeutic index. Additionally, counter-screening against unrelated enzyme classes (e.g., kinases, proteases) provides further specificity validation. For antimicrobial applications, assessment against homologous bacterial or parasitic aaRSs alongside mammalian orthologs enables determination of selective targeting potential [3].

Advanced validation should include resistance generation studies, where serial passage of microorganisms in sublethal Aminoacyl-tRNA synthetase-IN-1 concentrations can identify potential resistance mechanisms. Furthermore, genetic approaches such as target overexpression can validate on-target engagement – if elevated aaRS expression reduces compound potency, this supports specific target interaction [6]. For cellular assays, correlation between translation inhibition and growth suppression provides functional validation of the mechanistic hypothesis, while mismatch between these endpoints suggests potential off-target activities or compensatory mechanisms.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • High Background in Malachite Green Assay: Phosphate contamination represents the most common issue, which can be addressed by using ultrapure water, ensuring meticulous glassware cleaning, and including appropriate background controls. Additional purification of tRNA substrates may be necessary to remove endogenous phosphate [5].

  • Poor Signal-to-Noise in OPP Assays: Inadequate click chemistry efficiency or excessive OPP concentrations can diminish assay quality. Optimization should include titration of OPP concentration (typically 10-50 μM), verification of copper catalyst activity, and confirmation of fluorophore-azide stability [4].

  • tRNA Substrate Quality Issues: Degraded or improperly folded tRNA significantly impacts assay performance. tRNA integrity should be verified by denaturing urea-PAGE, with A₂₆₀/A₂₈₀ ratios between 1.8-2.0 indicating acceptable purity. Proper annealing procedures (heating to 85°C followed by slow cooling) ensure correct tRNA folding [5].

  • Variable Enzyme Activity: aaRS enzymes demonstrate sensitivity to freeze-thaw cycles and oxidative damage. Aliquoting in stabilized storage buffers (containing glycerol and DTT) with limited freeze-thaw cycles maintains activity. Regular activity assessments using positive control inhibitors ensure consistent performance [2].

Optimization Guidelines for Aminoacyl-tRNA Synthetase-IN-1 Testing
  • Cellular Assay Conditions: For initial screening, use concentrations ranging from 1 nM to 100 μM with exposure times of 12-24 hours. Include reference inhibitors (e.g., anisomycin for elongation inhibition, known aaRS inhibitors for specific validation) as experimental controls [4].

  • Biochemical Assay Conditions: Enzyme concentrations should be titrated to maintain linear reaction kinetics throughout the incubation period. For the malachite green assay, this typically corresponds to 10-20% substrate conversion to avoid product inhibition [5].

  • Solvent Considerations: Maintain consistent DMSO concentrations across all samples (typically ≤1% final concentration), as aaRS enzymes demonstrate variable sensitivity to organic solvents. Include solvent-only controls to account for any vehicle effects.

Conclusion

The comprehensive application of these detailed protocols enables rigorous characterization of Aminoacyl-tRNA synthetase-IN-1 through orthogonal assay systems spanning biochemical, cell-free, and cellular contexts. The integrated workflow begins with initial high-throughput screening using malachite green or rabbit reticulocyte systems, progresses to mechanistic studies via intact tRNA LC-MS, and culminates in cellular validation using OPP labeling and high-content imaging. This multi-layered approach provides complementary data streams that collectively establish compound potency, mechanism of action, selectivity, and cellular activity.

These protocols have been optimized for robust implementation in standard laboratory settings, with particular attention to practical considerations such as throughput requirements, equipment accessibility, and technical expertise. The continued refinement of these assay systems will facilitate the development of increasingly selective and potent aaRS inhibitors, contributing to the expansion of therapeutic options for infectious diseases, cancer, and other conditions characterized by dysregulated translation.

References

Aminoacyl tRNA synthetase-IN-1 in high-throughput screening

Author: Smolecule Technical Support Team. Date: February 2026

HTS Assay Platforms for aaRS Inhibitor Discovery

The table below summarizes the core assay platforms used in high-throughput screening for aaRS inhibitors.

Assay Type Key Readout / Principle Typical Application Key Advantages
Aminoacylation HTS [1] Inhibition of aminoacylation in a rabbit reticulocyte lysate system, measured via overall protein synthesis suppression. Primary screening for mammalian ARS inhibitors; validated with known translational inhibitors like emetine. [1] Uses a physiologically relevant, multi-component translation system; excellent reproducibility and quality control for HTS. [1]
In vivo Ratiometric Reporter [2] Relative readthrough efficiency (RRE) of a fluorescent reporter (RFP-GFP) with an amber stop codon. Directed evolution of aaRSs for genetic code expansion; can be adapted to screen for inhibitors that disrupt aminoacylation. [2] Provides a direct, functional measure of aminoacylation efficiency inside living cells (yeast).
Pyrophosphate (PPi) Release [3] [4] Colorimetric detection of inorganic phosphate (malachite green) after PPi release from the amino acid activation step. [4] Determination of amino acid activation kinetics and specificity; can be adapted for zymography. [3] Can be formatted for high-throughput in microplates; the zymography variant allows semi-quantitative visualization in gels. [4]
Pyrophosphate Exchange [3] Measurement of ATP/PPi exchange rate during the formation of the aminoacyl-adenylate intermediate. Identifying which noncognate amino acids are misactivated by an aaRS, indicating a need for editing. [3] A classic, well-established steady-state kinetic assay.

Detailed Experimental Protocols

Protocol 1: HTS for Mammalian aaRS Inhibitors in a Rabbit Reticulocyte Lysate System

This protocol is adapted from a screening campaign that identified known translational inhibitors, proving its suitability for discovering aaRS inhibitors. [1]

  • System Preparation: Use a commercially available or freshly prepared rabbit reticulocyte lysate. This system closely resembles human ARSs in both individual and complexed structures. [1]
  • Reaction Setup: In a 384-well microplate, mix the lysate with a master mix containing all translation components: total tRNA, a complete set of canonical amino acids, and ATP. [1]
  • Compound Addition: Add the compound library (e.g., "Aminoacyl tRNA synthetase-IN-1") dissolved in DMSO. Include controls (e.g., DMSO-only for 100% activity, a known inhibitor for background).
  • Initiation and Incubation: Start the translation reaction by adding a reporter mRNA and incubate at 34°C for 60 minutes. The reporter can be a luciferase mRNA or another easily quantifiable protein.
  • Detection: Measure the output of the newly synthesized protein. For luciferase, add the substrate and measure luminescence. A decrease in signal indicates inhibition of the translation machinery, potentially at the aaRS step. [1]
  • Validation: Confirm hits using secondary assays, such as pyrophosphate exchange or aminoacylation assays with purified aaRSs, to confirm direct target engagement.
Protocol 2: Zymography for aaRS Activity and Inhibition

This native gel-based technique qualitatively visualizes and semi-quantitatively determines the amino acid activation capacity of aaRSs, useful for screening engineered variants or inhibitor effects. [4]

  • Gel Electrophoresis:

    • Prepare a non-denaturing (native) polyacrylamide gel.
    • Mix the aaRS sample (crude extract or purified) with a non-reducing loading buffer.
    • Load the samples and run the gel under native conditions (typically at 4°C to preserve enzyme activity).
  • In-Gel Activity Assay:

    • After electrophoresis, incubate the gel in a reaction buffer containing the aaRS's cognate amino acid and ATP for 30-60 minutes at 37°C. During this step, active aaRS molecules generate pyrophosphate (PPi) locally within the gel. [4]
    • For inhibition studies, pre-incubate the aaRS with "this compound" before electrophoresis, or include the inhibitor in the activity assay buffer.
  • Pyrophosphate Detection:

    • Treat the gel with a solution of pyrophosphatase, which hydrolyzes PPi into two molecules of inorganic phosphate (Pi). [4]
    • Submerge the gel in a malachite green solution. The dye forms a green complex with the generated Pi, resulting in visible bands where active aaRS is located. [4]
    • The intensity of the green color is semi-quantitatively related to the aaRS activity. Fainter bands in the presence of a compound indicate inhibition. [4]

Workflow for aaRS Inhibitor Screening

The following diagram illustrates a generalized HTS workflow for identifying aaRS inhibitors, integrating cell-based and biochemical approaches.

start Compound Library & Controls hts Primary HTS start->hts cell_based Cell-Based Viability Assay (e.g., Mammalian Cells) hts->cell_based Path A biochemical Biochemical Assay (e.g., Pyrophosphate Release) hts->biochemical Path B hits Hit Compounds cell_based->hits biochemical->hits secondary Secondary Assays hits->secondary counterscreen Counterscreening against other ARSs secondary->counterscreen mech_studies Mechanism of Action Studies secondary->mech_studies lead Lead Compound counterscreen->lead mech_studies->lead

Important Considerations for aaRS Screening

When designing your screening strategy, keep the following points in mind:

  • Specificity and Off-Target Effects: Always include counterscreens against other aaRSs and common off-targets to ensure the inhibitor is specific to your target aaRS and not general cellular toxicity. [5]
  • Exploiting Editing Defects: Some aaRSs have proofreading (editing) domains. Non-proteogenic amino acids or certain inhibitors can evade this editing, leading to toxic mis-incorporated amino acids, which can be a specific therapeutic strategy. [5]
  • Cellular Permeability: For inhibitors intended to work in whole cells, confirm their ability to cross cell membranes. The rabbit reticulocyte system or the yeast-based OrthoRep platform are excellent for this as they provide cellular context. [1] [2]

References

Aminoacyl tRNA synthetase-IN-1 solubility issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: aaRS Solubility & Activity Analysis

Q1: What are common causes of low solubility and activity in recombinant aaRS proteins, and how can they be addressed?

Low solubility in recombinant aaRS proteins, especially engineered variants, is a common hurdle in research. The table below summarizes the issues and potential solutions.

Issue Possible Cause Potential Solution
Low protein solubility Exposed hydrophobic patches, incorrect folding, lack of natural protein context [1]. Use solubility tags (e.g., MBP), optimize deep learning-based protein redesign [1].
Low or inconsistent activity Improper folding, low active enzyme fraction, loss of essential domains in constructs [1]. Perform active-site titration, use robust purification protocols with glycerol/EDTA [1].
Misincorporation of amino acids Impaired proofreading (editing) activity of the aaRS [2]. Introduce trans-editing factors (e.g., AlaXp for AlaRS), ensure editing domain integrity [2].

Q2: Which advanced method can directly quantify acyl-tRNA formation, which could be affected by enzyme solubility and activity?

The Intact tRNA Liquid Chromatography-Mass Spectrometry (LC-MS) Assay is a powerful protocol for directly monitoring and quantifying the acyl-tRNA products of aaRS activity [3].

  • Key Advantages [3]:

    • Direct Detection: Measures the intact acyl-tRNA molecule, providing unambiguous evidence of successful aminoacylation.
    • High Sensitivity: Can quantify reaction yields as low as 0.23%, making it suitable for detecting low-activity enzymes.
    • Versatility: Applicable to tRNAs acylated with non-canonical amino acids and for studying non-ribosomal peptide synthesis.
  • Experimental Workflow: The diagram below illustrates the core steps of this protocol.

G start Start tRNA Acylation Assay step1 tRNA Acylation Reaction & Workup start->step1 step2 Ion-Pairing Reverse-Phase Liquid Chromatography step1->step2 step3 High-Resolution Time-of-Flight Mass Spectrometry step2->step3 step4 Data Analysis: Identify/Quantify Acyl-tRNA step3->step4 end Obtain Direct Measurement of aaRS Activity step4->end

Key Takeaways

While specific data on "Aminoacyl tRNA synthetase-IN-1" is unavailable, general strategies for handling aaRS-related challenges include:

  • Optimizing Protein Solubility: Leverage fusion tags like MBP and consider modern computational protein design tools [1].
  • Employing Direct Measurement Techniques: Use intact tRNA LC-MS for unambiguous, quantitative analysis of aaRS activity, especially when traditional methods fail [3].

References

optimizing Aminoacyl tRNA synthetase-IN-1 activity in bacterial cultures

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Target: Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that charge tRNAs with their cognate amino acids, a critical step for protein synthesis [1] [2]. Inhibiting them halts translation, making them effective antibiotic targets [3]. The core optimization challenge lies in the inherent competition between cellular growth and product synthesis; pushing either to an extreme often diverts too many resources and cripples overall output [4].

Troubleshooting Guide & FAQs

Here are answers to common issues you might encounter, framed in a Q&A format.

FAQ 1: My bacterial growth is too inhibited, and I have no yield. What should I check?

  • Potential Cause: The inhibitor concentration is too high, completely halting protein synthesis and killing the culture.
  • Solution: Titrate the inhibitor concentration. The relationship between cell fitness and aaRS activity is acutely asymmetric; there is a sharp "fitness cliff" with underproduction (or excessive inhibition), but relative insensitivity to overproduction (or insufficient inhibition) [5]. Find the concentration that suppresses growth to the desired level without causing a complete crash.
  • Protocol - IC50 Determination:
    • Inoculate multiple culture flasks with identical bacterial samples.
    • Add a range of inhibitor concentrations (e.g., from 0.1x to 10x your estimated working concentration).
    • Monitor optical density (OD600) over time to generate growth curves.
    • Calculate the concentration that inhibits growth by 50% (IC50) for your specific strain and conditions.

FAQ 2: My culture yield is suboptimal, even with good growth. How can I improve it?

  • Potential Cause: Inefficient biomass accumulation due to poor aeration or media composition.
  • Solution: Optimize culture conditions for maximum healthy biomass, which is your "factory."
    • Aeration: Ensure sufficient oxygen transfer by using the correct shaking speed (often 200-250 RPM for standard shakers) and baffled flasks to create turbulence [6]. Maintain a flask-to-media volume ratio of at least 5:1 [6].
    • Media: For basic media like LB, supplement with Magnesium (as MgCl₂ or MgSO₄), as it is required for robust bacterial growth and is a co-factor for many aaRSs [1] [6].

FAQ 3: How do I scale up my process from a flask to a bioreactor consistently?

  • Potential Cause: Inconsistent control over key parameters like dissolved oxygen, pH, and agitation during scale-up.
  • Solution: Implement a controlled fed-batch process in a bioreactor. This strategy decouples the growth phase from the production phase, allowing cells to first achieve high density before the inhibitor is added to induce the production phase [4] [7]. This is superior to trying to maximize both growth and synthesis simultaneously in a single phase.

Optimization Parameters at a Glance

The table below summarizes key parameters to optimize for your bacterial cultures.

Parameter Optimization Goal Rationale & Method
Inhibitor Conc. Find sub-lethal IC50 Balance effective aaRS inhibition with maintaining viable biomass for production [5].
Aeration Maximize oxygen transfer Critical for aerobic growth. Use baffled flasks, correct shaking speed, and low media volume [6].
Media Sufficient ions & nutrients Mg²⁺ is a common co-factor for aaRSs and cell division; supplementation can improve growth [1] [6].
Process Strategy Two-phase fed-batch Lets cells grow to high density first, then switches to production mode, maximizing output [4].

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for systematically optimizing your experimental conditions.

G Start Start: Baseline Experiment A Determine IC₅₎ in Small Scale Start->A B Optimize Culture Conditions (Aeration, Media) A->B C Establish Fed-Batch Process (Growth Phase) B->C D Induce Production Phase (Add Inhibitor) C->D E Monitor & Analyze Output D->E Check Results Satisfactory? E->Check Check->A No End Scale-Up Process Check->End Yes

Important Considerations for Researchers

  • Strain Selection: The native production levels of the target aaRS are growth-optimized in wild-type strains, placing cells near a "fitness cliff" [5]. Using engineered strains or different bacterial species with varying aaRS expression levels might alter the inhibitor's efficacy.
  • Beyond Catalysis: Remember that aaRSs can have non-canonical functions in cellular homeostasis [3] [8]. Inhibitor effects you observe could, in some contexts, be related to these secondary functions.

References

troubleshooting Aminoacyl tRNA synthetase-IN-1 cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cytotoxicity Mechanisms of ARS Inhibition

Inhibiting Aminoacyl-tRNA synthetases (ARSs) can lead to cell death through several direct and indirect mechanisms. Understanding these can help you pinpoint the cause in your experiments.

  • Disruption of Protein Synthesis: ARSs are essential for translation by charging tRNAs with their cognate amino acids. Inhibition can halt global protein synthesis, leading to rapid cell death [1] [2]. This is the primary and most direct mechanism of cytotoxicity for many ARS inhibitors.
  • Induction of Cellular Stress Responses: Disruption of translation and accumulation of misfolded proteins can trigger integrated stress response (ISR) pathways and apoptosis.
  • Activation of Immune Responses: Some ARS inhibitors, particularly those derived from pathogenic organisms, can induce immune responses. For example, certain parasite ARSs have been shown to bind to host immune cells like macrophages, promoting the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 [3].
  • Off-Target Effects: A compound might inhibit multiple ARSs or other essential enzymes unintentionally. Furthermore, in cancer research, the expression of certain ARSs is often upregulated in tumours, and their inhibition can selectively target these malignant cells [4].

Troubleshooting Guide for ARS Inhibitor Cytotoxicity

Use this structured guide to systematically diagnose and address unexpected cytotoxicity.

Troubleshooting Area Key Questions & Actions

| Compound Specificity | - Verify Selectivity: Confirm the compound primarily targets the intended ARS and not other synthetases. Perform counter-screens against other ARSs, especially those with similar active sites or editing domains [1].

  • Check for Known Cytotoxicity: Review literature for any pre-existing data on the compound's general cytotoxicity or off-target effects. | | Experimental Conditions | - Confirm Concentration Range: Re-test a broad concentration range, including lower doses, to establish a non-cytotoxic EC₅₀. Cytotoxicity often occurs at higher concentrations due to off-target effects [1].
  • Validate Solvent & Controls: Ensure the solvent (e.g., DMSO) concentration is controlled and has no effect. Include a positive control inhibitor (e.g., Mupirocin for bacterial IleRS) [1]. | | Cell Model System | - Assess ARS Expression Levels: Check the baseline expression levels of the target ARS in your cell model. Levels may vary significantly between cell types [4].
  • Test in Different Cell Lines: Replicate experiments in multiple, relevant cell lines (e.g., primary vs. immortalized) to rule out cell-specific effects. | | Mechanistic Investigation | - Monitor Protein Synthesis: Use a direct method, like a puromycin incorporation assay, to measure global protein synthesis rates after inhibitor treatment [1].
  • Measure Immune Activation: In immune-relevant cell models (e.g., macrophages), use ELISA to quantify secretion of cytokines like TNF-α and IL-6 post-treatment [3]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for two critical experiments to investigate the mechanisms of cytotoxicity.

Protocol 1: Puromycin Incorporation Assay to Measure Global Protein Synthesis

This assay measures the rate of new protein synthesis by detecting incorporated puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.

  • Cell Treatment and Puromycin Labeling: Plate cells and treat them with your ARS inhibitor for your desired time period. Prior to harvesting, add puromycin to the culture medium at a final concentration of 10 µM and incubate for 10-30 minutes.
  • Cell Lysis: Immediately after puromycin labeling, place the cells on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis: Resolve equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Detect incorporated puromycin using a monoclonal anti-puromycin antibody (e.g., 12D10). A reduction in signal intensity in treated samples indicates a decrease in global protein synthesis.

Protocol 2: Quantifying Pro-Inflammatory Cytokine Secretion

This protocol is suitable for immune cells like monocytes or macrophages to assess if cytotoxicity is linked to immune activation.

  • Cell Culture and Stimulation: Use human U937 monocytes or similar cells. Pre-incubate cells in RPMI-1640 media with 2% heat-inactivated FBS for 1 hour at 37°C. Treat the cells with the ARS inhibitor for up to 24 hours. Include a vehicle control (PBS with 0.1% BSA).
  • Collection of Supernatant: Centrifuge cell cultures and carefully collect the supernatant.
  • Cytokine Measurement: Use commercial ELISA kits for human TNF-α and IL-6 to quantify cytokine levels in the supernatant according to the manufacturer's instructions [3].

Cytotoxicity Mechanisms of ARS Inhibitors

The diagram below summarizes the key pathways through which ARS inhibition can lead to cell death.

G Start ARS Inhibitor M1 Inhibition of Target ARS Start->M1 I1 Immune Cell Activation (e.g., Macrophages) Start->I1 Potential immunogenic effect O1 Off-Target Inhibition of other ARSs/Enzymes Start->O1 Lack of specificity M2 Disrupted tRNA Charging M1->M2 M3 Global Protein Synthesis Halts M2->M3 M4 Cellular Stress & Apoptosis M3->M4 Direct Toxicity I2 Pro-inflammatory Cytokine Release (TNF-α, IL-6) I1->I2 I2->M4 Indirect Toxicity O1->M3

References

Aminoacyl tRNA synthetase-IN-1 resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: aaRS Inhibitor Resistance

Resistance to aaRS inhibitors can arise through several mechanisms. The table below summarizes the primary issues and their underlying causes.

Mechanism of Resistance Description Relevant aaRS
Expression of Resistant aaRS Isoforms Acquisition of a second, naturally resistant aaRS gene (e.g., IleRS2). Confers high-level resistance. Isoleucyl-tRNA synthetase (IleRS) [1]
Active Site Mutations Mutations in the aaRS active site that reduce inhibitor binding while preserving natural substrate recognition. Lysyl-tRNA synthetase (LysRS), Isoleucyl-tRNA synthetase (IleRS) [1] [2]
Altered Metabolic Regulation Mutations in regulatory elements (e.g., riboswitches) that increase the intracellular concentration of the natural amino acid, outcompeting the inhibitor. Lysyl-tRNA synthetase (LysRS) [2]

Frequently Asked Questions (FAQs)

Q1: Our bacterial inhibition assays are failing at expected IC50 values. Could a naturally resistant aaRS be the cause?

A: Yes. Many bacteria have two genes for the same aaRS. For example, IleRS1 is typically sensitive to the antibiotic mupirocin, while IleRS2 is inherently resistant, with inhibition constants (Ki) up to a thousand-fold higher [1]. Check the genomic context of your target organism for the presence of resistant isoforms like IleRS2.

Q2: We have identified a mutation in our target aaRS from resistant strains. How does it confer resistance without completely disrupting enzyme function?

A: Mutations often subtly alter the enzyme's active site to discriminate against the inhibitor. A key discovery involves alterations to the HIGH signature motif in Class I aaRSs [1].

  • Normal Motif: HXGH (Histidine - any amino acid - Glycine - Histidine)
  • Hyper-resistant Motif: GXHH (Glycine - any amino acid - Histidine - Histidine)

This "swap" of the first and third residues in the motif drastically reduces drug affinity (increasing Ki by up to 1000-fold) while only mildly affecting the catalytic activity for the natural amino acid [1]. This is a sophisticated form of resistance that is difficult to overcome with standard inhibitor designs.

Q3: We see resistance in vivo, but our enzymatic assays show our compound is still effective. What is happening?

A: The resistance might be indirect and not located in the aaRS gene itself. For instance, resistance to the lysine analog AEC can occur through mutations in the L box riboswitch [2]. This riboswitch normally represses lysine biosynthesis genes when lysine is abundant. Mutations can cause constitutive derepression, flooding the cell with natural lysine, which then outcompetes the inhibitor for binding to the aaRS. Your compound is still binding its target, but its effect is being bypassed metabolically.

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Measuring Inhibition Constants (Ki) for aaRS Inhibitors

This protocol is based on methods used to characterize mupirocin resistance in IleRS2 [1].

  • Objective: To determine the inhibitor's potency (Ki) against a purified aaRS.
  • Principle: A competitive inhibition assay is performed by monitoring the amino acid activation step, which can be measured via ATP hydrolysis.
  • Materials:
    • Purified wild-type or mutant aaRS.
    • Inhibitor stock solution (e.g., Mupirocin, Aminoacyl tRNA synthetase-IN-1).
    • Natural amino acid substrate (e.g., Isoleucine).
    • ATP, MgCl₂.
    • Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system.
  • Procedure:
    • Set up a reaction mixture containing ATP, MgCl₂, phosphoenolpyruvate (PEP), NADH, and the PK/LDH system.
    • Add a range of inhibitor concentrations (e.g., 0 nM to 10 mM) to the mixture.
    • Initiate the reaction by adding the aaRS and its natural amino acid substrate at varying concentrations.
    • Monitor the decrease in absorbance at 340 nm (from NADH oxidation) in real-time to quantify the rate of ATP consumption (AA-AMP formation).
    • Plot the reaction velocity (V) versus substrate concentration for each inhibitor concentration.
    • Analyze the data using non-linear regression to fit competitive inhibition models and calculate the Ki value.
Protocol 2: Assessing In Vivo Resistance via Complementation Assay

This protocol is adapted from experiments with E. coli LysRS variants [2].

  • Objective: To test whether a specific aaRS variant confers resistance in a cellular model.
  • Principle: A bacterial strain where the native aaRS genes have been knocked out is complemented with a plasmid expressing a variant aaRS, and its growth under inhibitor pressure is assessed.
  • Materials:
    • E. coli aaRS null strain (e.g., PALΔSΔUTR for LysRS).
    • Temperature-sensitive plasmid carrying a functional aaRS gene for maintenance.
    • Stable experimental plasmid encoding the aaRS variant to be tested (e.g., with a Y280F or F426W mutation).
    • Media with and without the aaRS inhibitor.
  • Procedure:
    • Transform the aaRS null strain (maintained by the temperature-sensitive plasmid) with the experimental plasmid carrying your variant.
    • Perform replica-plating or direct streaking onto media containing a range of inhibitor concentrations (e.g., from 5 μM to 1 mM).
    • Incubate at a non-permissive temperature to force the loss of the temperature-sensitive maintenance plasmid. Cell survival now depends solely on the experimental plasmid.
    • Monitor bacterial growth after 24-48 hours. The ability to form colonies at inhibitor concentrations that kill cells with the wild-type aaRS gene indicates that the variant confers resistance.

Mechanism of aaRS Inhibitor Resistance

The following diagram synthesizes the core resistance pathways based on the current literature.

G Start aaRS Inhibitor Mech1 Expression of Resistant Isoform Start->Mech1  Resistance Pathway Mech2 Mutations in Catalytic Core Start->Mech2 Mech3 Altered Metabolic Regulation Start->Mech3 Outcome1 High-level resistance (e.g., IleRS2 vs. Mupirocin) Mech1->Outcome1 Outcome2 Reduced inhibitor binding (e.g., HIGH motif swap) Mech2->Outcome2 Outcome3 Increased natural amino acid outcompetes inhibitor Mech3->Outcome3

References

improving Aminoacyl tRNA synthetase-IN-1 specificity for target synthetase

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Understanding and Improving AARS Specificity

1. What kinetic methods are used to analyze AARS specificity and activity?

AARS specificity is typically quantified using a combination of steady-state and pre-steady-state kinetic assays. The core two-step reaction catalyzed by AARS is [1]:

  • Amino Acid Activation: E + AA + ATP ⇄ E•AA~AMP + PPi
  • Aminoacyl Transfer: E•AA~AMP + tRNA^AA ⇄ E + AA-tRNA^AA + AMP

The most common steady-state assays are [1]:

  • Pyrophosphate Exchange Assay: Measures the rate of [32P]-PPi exchange into ATP, monitoring the first activation step.
  • Aminoacylation Assay: Measures the rate of aminoacyl-tRNA (AA-tRNA^AA) formation, monitoring the overall reaction.

For more detailed mechanistic insights, pre-steady-state kinetics are employed using:

  • Rapid Chemical Quench: Directly measures product formation rates at millisecond resolution.
  • Stopped-Flow Fluorimetry: Exploits intrinsic protein fluorescence changes (e.g., tryptophan) correlated with reaction steps [1].

2. How can I engineer an AARS for high specificity toward a non-canonical amino acid (ncAA)?

Directed evolution is the primary method. A standard modern protocol involves using a large mutant library of a suitable orthogonal AARS (e.g., Methanomethylophilus alvus pyrrolysyl-tRNA synthetase, MaPylRS) and subjecting it to a stringent selection process [2]:

  • Positive Selection: Select for AARS mutants that successfully charge the ncAA onto its tRNA and incorporate it into a reporter protein in response to a blank codon (e.g., amber stop codon). This yields functional AARSs.
  • Negative Selection: Select against AARS mutants that can incorporate canonical amino acids in the absence of the ncAA. This eliminates promiscuous variants. Fluorescence-based status checks (e.g., using RFP/GFP ratio reporters) are used intermediately to monitor efficiency and fidelity [2].

3. What are common reasons for low yield when incorporating ncAAs into proteins?

Low yield can stem from several issues in the AARS/tRNA pair [2] [3]:

  • Low Catalytic Efficiency (kcat/KM) of the AARS: The evolved AARS may charge the tRNA too slowly to keep up with cellular translation demands.
  • Poor Specificity: The AARS might still be partially charged by a canonical amino acid, leading to a heterogeneous protein product.
  • Inefficient tRNA Charging or Delivery: The orthogonal tRNA may not be optimally recognized by the engineered AARS or the host elongation factor/ribosome.
  • Cellular Toxicity: The ncAA or the expression of the heterologous AARS/tRNA pair may hinder cell growth.

Troubleshooting Guide for AARS Experiments

Problem & Possible Cause Suggested Solution / Experiment
Low Aminoacylation Efficiency
• Poor AARS expression or solubility Check protein expression via SDS-PAGE and solubility via fractional centrifugation.
• Non-optimal reaction conditions (Mg²⁺, pH, salt) Perform aminoacylation assays with varying buffer conditions to find an optimum [1].
• tRNA misfolding or lack of modifications Compare in vitro transcribed tRNA with in vivo purified tRNA; use structural probing assays [1].
Poor Specificity for Target vs. Similar Amino Acid
• Inadequate discrimination in AARS active site Perform steady-state kinetics to determine kcat/KM for both target and competitor amino acids. Use this to calculate a specificity ratio [1].
• tRNA mischarging by endogenous AARS Verify orthogonality: test if AA-tRNA formation occurs in the absence of your engineered AARS.
Low ncAA Incorporation Efficiency in Vivo
• Inefficient AARS mutant from library Use a ratiometric fluorescent reporter (e.g., RFP-GFP with amber codon) to quantitatively assess incorporation efficiency and fidelity [3].
• Depletion of charged tRNA pool by host machinery Express the orthogonal tRNA from a strong, constitutive promoter to increase its intracellular concentration.

Key Experimental Protocols & Data

Pre-steady-state Kinetic Analysis to Probe Specificity

This method helps identify which specific chemical step is affected by an AARS mutation.

Detailed Protocol [1]:

  • Rapid Quench Flow: Mix the AARS (or AARS•AA~AMP complex) with radiolabeled tRNA in the quench-flow instrument. Quench the reaction with acid or base at time points from milliseconds to seconds.
  • Product Quantification: Resolve the reaction products (AA-tRNA^AA vs. tRNA) using acid-urea gels or TLC and quantify the radiolabeled AA-tRNA^AA formed.
  • Data Analysis: Fit the time course of product formation to an exponential equation to determine the rate constant for the aminoacyl transfer step (ktran). A decrease in ktran for a mutant indicates its role in transition-state stabilization or positioning during the second step.
Directed Evolution Workflow for ncAA-Specific AARS

The following diagram illustrates the core selection cycle for evolving an AARS with high specificity for an ncAA.

workflow start Start with AARS Mutant Library pos_sel Positive Selection (Growth in +ncAA) start->pos_sel status_check Fluorescence Status Check (Ratiometric RFP/GFP) pos_sel->status_check neg_sel Negative Selection (Death in -ncAA) status_check->neg_sel neg_sel->pos_sel Repeat Cycles hit_characterization Characterize Top Hits neg_sel->hit_characterization

Summary of AARS Kinetic Parameters

Effective troubleshooting requires knowing expected kinetic values. The table below summarizes representative parameters for E. coli AARS enzymes from a recent computational model [4].

AARS (Class) Approximate kcat (s⁻¹) Key Discriminated Substrate Notes on Specificity Mechanism
IleRS (Class I) 1 - 10 Amino Acid (vs. Val) Pre-transfer editing (hydrolysis of non-cognate AA~AMP).
ValRS (Class I) 1 - 10 Amino Acid (vs. Thr) Pre- and post-transfer editing (hydrolysis of mischarged tRNA).
SerRS (Class II) 1 - 10 tRNA Specific recognition of tRNA tertiary structure and key acceptor stem bases.
HisRS (Class II) 1 - 10 Amino Acid & tRNA Discrimination via specific amino acid side-chain recognition.

References

Aminoacyl tRNA synthetase-IN-1 assay optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Aminoacyl-tRNA Synthetase Assay Techniques and Optimization

Aminoacyl-tRNA synthetase (aaRS) activity is typically measured through two main steady-state kinetic assays: the Aminoacylation Assay and the ATP-PP(_i) Exchange Assay [1] [2]. The table below summarizes their key characteristics.

Assay Name Reaction Step Measured Detection Method Key Quantitative Readouts

| Aminoacylation Assay [1] [2] | Complete two-step reaction, culminating in aminoacyl-tRNA formation. | Radioactive: Use of (^{14})C/(^{3})H-labeled amino acids, followed by acid precipitation or filter binding [1]. | - (k_{cat}): Turnover number (s-1).

  • (K_m): Michaelis constant for amino acid, ATP, and tRNA (M).
  • (k_{cat}/K_m): Catalytic efficiency (M-1s-1})). | | ATP-PP(_i) Exchange Assay [1] [2] | First step only (amino acid activation), which is reversible. | Radioactive: Use of (^{32})P-labeled pyrophosphate (PP(i)), with separation of ([^{32})P]ATP from PP(_i) via charcoal absorption or TLC [1]. | - (k{cat}): Turnover number (s-1).
  • (K_m): Michaelis constant for amino acid and ATP (M).
  • (k_{cat}/K_m): Catalytic efficiency (M-1s-1})). |

Experimental Workflow and Protocol Details

The following diagram outlines a general workflow for setting up and troubleshooting an aaRS activity assay, incorporating key optimization steps.

G Start Start Assay Setup SubstratePrep Substrate Preparation (amino acid, ATP, tRNA) Start->SubstratePrep EnzymeDilution Enzyme Dilution & Handling SubstratePrep->EnzymeDilution ReactionMix Prepare Reaction Mix EnzymeDilution->ReactionMix Initiation Initiate Reaction ReactionMix->Initiation Quench Quench Reaction Initiation->Quench Detection Product Detection & Analysis Quench->Detection LowSignal Low or No Signal? Detection->LowSignal HighBackground High Background Noise? Detection->HighBackground InconsistentData Inconsistent Replicates? Detection->InconsistentData CheckEnzymeActivity Check Enzyme Integrity - Verify storage conditions - Run positive control - Check for insoluble aggregates LowSignal->CheckEnzymeActivity Yes CheckSubstrates Check Substrate Quality/Concentration - Fresh ATP, correct pH - tRNA integrity (gel) - Inhibitor titration LowSignal->CheckSubstrates Yes OptimizeWash Optimize Washing Steps (Acid precipitation assays) - Increase wash volume - Confirm wash buffer composition HighBackground->OptimizeWash Yes VerifyRadiolabel Verify Radiolabel Purity - Check for free labeled amino acid - Purify if necessary HighBackground->VerifyRadiolabel Yes StandardizeTiming Standardize Reaction Timing - Use rapid quench apparatus for pre-steady state InconsistentData->StandardizeTiming Yes ControlTemp Strictly Control Temperature - Use thermostated water bath or heat block InconsistentData->ControlTemp Yes

Detailed Assay Protocol: ATP-PP(_i) Exchange

This protocol is adapted from established methods for measuring the amino acid activation step [1].

  • Reaction Mix Composition:

    • Buffer: 50-100 mM HEPES or Tris-HCl, pH 7.0-7.5.
    • Cations: 10-30 mM MgCl(_2), sometimes with 50-150 mM KCl or NaCl.
    • ATP: 2-5 mM.
    • Amino Acid: A range of concentrations (e.g., 0.1-5 x (K_m)) including your inhibitor.
    • Enzyme: A diluted, purified aaRS preparation.
    • Labeled PP(_i): (^{32})P-PP(_i) (typically 1-5 µCi per reaction).
  • Procedure:

    • Pre-incubate all reaction components except the enzyme and (^{32})P-PP(_i) at the assay temperature (e.g., 37°C).
    • Initiate the reaction by adding the enzyme and (^{32})P-PP(_i) mixture.
    • Allow the reaction to proceed for a linear time period (e.g., 5-15 minutes).
    • Quench the reaction by adding a large volume (e.g., 1 mL) of a quenching solution containing activated charcoal (North A) in HCl or formic acid. The charcoal binds nucleotide triphosphates like ATP.
    • Wash the charcoal pellet multiple times with water or pyrophosphate solution to remove unincorporated (^{32})P-PP(_i).
    • Transfer the charcoal with the bound (^{32})P-ATP to a scintillation vial, add scintillation cocktail, and count.

Frequently Asked Questions (FAQs)

Q1: My assay shows very low signal, even with the positive control. What could be wrong?

  • Enzyme Integrity: The enzyme may have degraded. Check storage conditions, avoid repeated freeze-thaw cycles, and run a fresh aliquot. Test a known positive substrate to confirm baseline activity [3].
  • Substrate Quality: ATP can hydrolyze over time. Prepare a fresh stock solution. Ensure the tRNA is not degraded by running a small sample on a denaturing gel.
  • Cofactor Omission: The reaction is absolutely dependent on Mg(^{2+}) ions, which play an active catalytic role. Confirm the concentration and presence of MgCl(_2) in your master mix [4].

Q2: I am getting high background noise in my aminoacylation assays. How can I reduce it?

  • tRNA Purity: Impure tRNA preparations are a common cause. Use highly purified, in vitro transcribed tRNA or tRNA purified from an overexpressing strain to ensure homogeneity [1].
  • Wash Stringency: In acid precipitation assays, insufficient washing can leave unincorporated radioactive amino acid on the filter. Increase the volume and number of washes with cold trichloroacetic acid (TCA) or the recommended wash buffer.
  • Radiolabel Purity: Free radiolabeled amino acid in the stock can cause high background. Consider purifying the labeled amino acid immediately before use if necessary.

Q3: My kinetic data is inconsistent between replicates. What are the key factors to standardize?

  • Timing: For steady-state assays, precise and consistent reaction timing is critical. Use a timer and quench reactions in the same order they were started.
  • Temperature: Fluctuations in room temperature can cause significant variation. Perform assays in a temperature-controlled water bath or heat block.
  • Enzyme Handling: Always keep the enzyme on ice after dilution and ensure it is thoroughly mixed into the reaction mixture. Avoid introducing air bubbles during pipetting.

References

addressing Aminoacyl tRNA synthetase-IN-1 batch-to-batch variability

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Batch-to-Batch Variability

Batch-to-batch variability in a small molecule inhibitor can arise from multiple factors. The flowchart below outlines a systematic approach to identify the root cause.

G Start Start: Suspected Batch Variability Step1 Check Analytical Data (HPLC, NMR, MS) Start->Step1 Step2 Purity & Identity Match? Step1->Step2 Step3 Proceed to Functional Assays Step2->Step3 Yes Step4 Root Cause: Synthesis/Purification Step2->Step4 No Step5 Perform Dose-Response Assay Step3->Step5 Step6 Potency (IC50) Consistent? Step5->Step6 Step7 Proceed to Cellular Assays Step6->Step7 Yes Step8 Root Cause: Bioactivity Discrepancy Step6->Step8 No Step9 Confirm Solubility & Stability Step7->Step9 Step10 Physical Properties OK? Step9->Step10 Step10->Step7 Yes Step11 Root Cause: Formulation/Storage Step10->Step11 No

How to Use This Guide: Begin with the "Start" node and follow the path based on your answers. If you reach a red endpoint, the corresponding corrective action is recommended.

Recommended Experimental Protocols for Verification

To systematically compare batches, standardize these key assays. The pyrophosphate (PPi) release assay [1] is a robust, high-throughput method to directly measure aaRS enzymatic activity and inhibition.

Protocol 1: Direct Enzymatic Inhibition Assay (Pyrophosphate Release)

This method monitors the aaRS reaction in real-time by detecting inorganic pyrophosphate (PPi) [1].

  • Principle: The aminoacylation reaction (Amino Acid + ATP → Aminoacyl-tRNA + AMP + PPi) releases PPi, which can be quantified colorimetrically [2] [1].
  • Workflow:
    • Reaction Setup: In a 96-well plate, mix the purified aaRS enzyme, ATP, cognate amino acid, and tRNA in an appropriate buffer [3] [1].
    • Inhibitor Addition: Add serial dilutions of the compound from each batch to be tested. Include a DMSO-only control for 100% activity.
    • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time.
    • Detection: Add malachite green reagent to detect the released PPi. The formation of a green complex is measured at 620-660 nm.
    • Analysis: Calculate % inhibition and IC50 values for each batch. Consistent IC50 values indicate comparable bioactivity.
Protocol 2: Cellular Efficacy Assay (Viability or Reporter)

This protocol tests the functional consequence of aaRS inhibition in cells.

  • Principle: Inhibition of an essential bacterial aaRS halts protein synthesis, leading to bacterial cell death or growth arrest [4].
  • Workflow:
    • Culture Preparation: Grow the target bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.
    • Compound Exposure: Add serial dilutions of the compound from each batch to the bacterial culture.
    • Incubation: Incubate for a predetermined period (e.g., 16-24 hours).
    • Endpoint Measurement:
      • Viability: Measure optical density (OD600) or use resazurin dye (AlamarBlue) to assess growth inhibition.
      • Reporter: Use a luciferase-based reporter system to directly quantify protein synthesis inhibition.
    • Analysis: Determine the minimum inhibitory concentration (MIC) or IC50 for growth/protein synthesis. Compare these values across batches.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of reduced potency in a new batch of Aminoacyl-tRNA synthetase-IN-1? The most common cause is chemical degradation due to improper storage or age. This can be caused by exposure to light, moisture, or oxygen, leading to the decomposition of the active molecule. Always store the compound as recommended by the supplier (typically at -20°C, desiccated, and protected from light).

Q2: How can I quickly verify the identity of a new batch before running a full bioassay? A: Analytical techniques are the first line of verification.

  • High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of the new batch with a reference standard. The retention time and peak profile should be identical.
  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.
  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information to confirm both identity and purity.

Q3: Our batches show identical IC50 values in enzymatic assays but different MICs in cellular assays. Why? A: This discrepancy points to issues with cellular uptake or stability rather than intrinsic target binding. Factors to investigate include:

  • Solubility: The compound may precipitate in the cell culture media.
  • Serum Binding: Serum proteins in the media can bind to the inhibitor, reducing its free concentration available to cells.
  • Efflux Pumps: Bacterial cells may be actively pumping the compound out.
  • Metabolic Instability: Cellular enzymes might be degrading the inhibitor.

Data Summary Table for Batch Comparison

When comparing batches, consolidate key data into a table for clear visualization.

Batch Number Purity (HPLC) IC50 (Enzymatic Assay) MIC (Cellular Assay) Solubility in Buffer Conclusion
Batch A (Reference) 99.5% 0.15 µM 2 µg/mL >500 µM Reference Standard
Batch B 98.7% 0.18 µM 2.5 µg/mL >500 µM PASS - Comparable
Batch C 95.1% 1.5 µM 16 µg/mL ~100 µM FAIL - Impure, less potent

Key Recommendations for Mitigation

To minimize future variability:

  • Establish a QC Protocol: Define acceptance criteria for purity (e.g., >98% by HPLC), potency (IC50 within 2-fold of a standard), and solubility.
  • Use a Common Master Stock: For critical long-term studies, prepare a large, single batch of compound, dissolve it in a suitable solvent (e.g., DMSO), and aliquot it for storage at -80°C. Use these aliquots as an internal reference standard for all experiments.
  • Source from Reputable Suppliers: Prioritize suppliers that provide comprehensive Certificate of Analysis (CoA) data with each batch.

References

Aminoacyl tRNA synthetase-IN-1 performance in different bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Evaluating an aaRS Inhibitor

To effectively assess any aminoacyl-tRNA synthetase (aaRS) inhibitor, the following performance aspects and experimental data are typically compared. You can use this as a template for your guide.

Performance & Property Description & Common Measurements Relevant Bacterial Strains / Context
In Vitro Potency Half-maximal inhibitory concentration (IC₅₀) on the purified target enzyme; Inhibition constant (Kᵢ) [1]. Enzyme isolated from different species (e.g., S. aureus, E. coli, M. tuberculosis) [2].
Antibacterial Activity Minimum Inhibitory Concentration (MIC) – the lowest concentration that prevents visible bacterial growth [2]. Panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains; drug-resistant clinical isolates [2].
Species Selectivity Structural differences in the aaRS active site between pathogens and humans that are exploited for selectivity [3] [2]. Comparison of inhibitor activity against bacterial vs. human cytoplasmic/mitochondrial aaRS to determine therapeutic window.
Resistance Potential Pre-existing or emergent mutations in the aaRS gene that confer resistance; measurement of MIC shift in resistant mutants [1]. Strains with characterized resistance mutations (e.g., in the HIGH or KMSKS motifs of Class I aaRS) [1].

Standard Experimental Protocols

Here are the detailed methodologies for key experiments used to generate the data in the table above.

In Vitro Aminoacylation Assay (for IC₅₀)

This assay measures the compound's direct ability to inhibit the enzyme's function in a test tube [2].

  • Principle: The assay monitors the aminoacylation reaction, where the aaRS charges a tRNA with its cognate amino acid. Inhibitor potency is measured by the reduction in the reaction rate.
  • Workflow: The enzyme is incubated with its substrates (amino acid, ATP, and cognate tRNA) in a suitable buffer. The reaction is stopped at timed intervals, and the amount of charged aminoacyl-tRNA formed is quantified. This is repeated with varying concentrations of the inhibitor to determine the IC₅₀ value.
  • Quantification Methods: Common methods include acid precipitation filters to measure the incorporation of a radioactive amino acid into tRNA, or spectrophotometric methods to detect the release of pyrophosphate (PPi) during the reaction [2] [4].
Broth Microdilution Method (for MIC)

This is the standard CLSI (Clinical & Laboratory Standards Institute) method for determining the lowest concentration of an antibiotic that inhibits bacterial growth in a culture [2].

  • Procedure: A standardized inoculum of bacteria (e.g., 5 x 10⁵ CFU/mL) is exposed to a series of doubling dilutions of the antibiotic in a liquid growth medium, typically in a 96-well microtiter plate.
  • Incubation & Reading: The plate is incubated at 35±2°C for 16-20 hours. The MIC is the lowest concentration of antibiotic that completely prevents visible turbidity, indicating no growth of the organism [2].

The following diagram illustrates the logical relationship and workflow between these two core experiments.

G Start Candidate Inhibitor InVitro In Vitro Assay Start->InVitro Primary Screening InVivo MIC Determination InVitro->InVivo Confirms Cellular Activity Data Performance Data InVitro->Data Generates InVivo->Data Generates

References

Aminoacyl tRNA synthetase-IN-1 compared to traditional antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Aminoacyl-tRNA Synthetases as Antibiotic Targets

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. Their essential nature and structural differences between bacterial and human versions make them promising targets for antibiotic development [1] [2].

These enzymes are divided into two distinct classes (Class I and Class II) based on the architecture of their active sites, which is a fundamental consideration for drug design [3] [2]. The table below summarizes the core differences between these classes, which can influence how inhibitors are developed.

Feature Class I aaRS Class II aaRS
Catalytic Domain Structure Rossmann fold (parallel β-sheet) [2] Antiparallel β-sheet [3] [2]
Characteristic Motifs HIGH and KMSKS [2] Motifs 1, 2, 3 [2]
tRNA Acceptor Stem Binding Minor groove (typically) [2] Major groove [2]
Aminoacylation Site 2'-OH of terminal adenosine (typically) [2] 3'-OH of terminal adenosine (typically) [2]
ATP Binding Configuration Extended [2] Bent [2]
Example Amino Acids Leu, Ile, Val, Trp, Tyr, Glu, Gln [4] Ala, Asp, Gly, Lys, Pro, Phe, Ser [4]

A critical mechanism for maintaining translational fidelity is proofreading or editing. Many aaRSs have evolved editing activities to hydrolyze misactivated amino acids (pre-transfer editing) or mischarged tRNAs (post-transfer editing), preventing incorrect amino acid incorporation into proteins [5] [2]. This "double-sieve" mechanism is a key functional aspect that potential inhibitors may exploit or need to circumvent.

G Start Amino Acid + ATP Step1 1. Amino Acid Activation Start->Step1 Intermediate Aminoacyl-AMP PreEdit Pre-transfer Editing (Hydrolysis of aa-AMP) Intermediate->PreEdit Step2 2. tRNA Charging Intermediate->Step2 CorrectPath Correct aa-tRNA PostEdit Post-transfer Editing (Hydrolysis of aa-tRNA) Step1->Intermediate Step2->CorrectPath Mischarged Mischarged tRNA Step2->Mischarged Mischarged->PostEdit

Aminoacyl-tRNA Synthetase Catalysis and Proofreading

Framework for Comparative Analysis

When concrete data for "Aminoacyl tRNA synthetase-IN-1" becomes available, you can structure its comparison with traditional antibiotics using the following framework.

Performance Comparison Metrics

The table below outlines key metrics for a head-to-head experimental comparison. You would populate it with quantitative data from assays.

Performance Metric Traditional Antibiotic (e.g., Mupirocin) This compound Experimental Context & Notes
Target aaRS & Class IleRS (Class I) [1] Data Required Identify specific synthetase and class.
MIC50/MIC90 (μg/mL) Exemplar Data Required Data Required vs. relevant Gram-positive/-negative panels.
Frequency of Resistance <10-6 for some [6] Data Required Spontaneous mutation frequency.
Cytotoxicity (CC50) Exemplar Data Required Data Required Selectivity index (CC50/MIC).
Post-antibiotic Effect (PAE) Exemplar Data Required Data Required Duration of bacterial growth suppression.
Key Experimental Protocols

The search results provide details on standard assays used to characterize aaRS inhibitors [5]. Here are detailed methodologies for key experiments:

  • Pyrophosphate (PPi) Exchange Assay: This assay measures the first step of the aaRS reaction (amino acid activation).

    • Reaction Setup: Prepare a mixture containing the target aaRS, a range of concentrations of the amino acid substrate, ATP, and [³²P]-PPi in a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and KCl) [5].
    • Incubation & Quenching: Incubate the reaction at the optimal temperature (e.g., 37°C) for a fixed time. Terminate the reaction by adding a quenching solution containing charcoal.
    • Detection: The charcoal binds the synthesized [³²P]-ATP. Collect the charcoal by filtration, wash it, and quantify the radioactivity using a scintillation counter. The rate of PPi-ATP exchange is proportional to the rate of amino acid activation [5].
    • Inhibitor Testing: Repeat with the inhibitor (e.g., this compound) to determine IC₅₀ values and inhibition constants.
  • Aminoacylation (tRNA Charging) Assay: This measures the formation of the final aminoacyl-tRNA product.

    • Reaction Setup: Combine aaRS, its cognate tRNA, the cognate amino acid (e.g., [¹⁴C]-labeled), and ATP in buffer [5].
    • Time-Course Sampling: Incubate and remove aliquots at specific time intervals.
    • Quantification: Spot aliquots onto acid-washed filter pads, precipitate the charged tRNA with trichloroacetic acid (TCA), wash, and measure the radioactivity to determine the aminoacylation kinetics [5].
    • Inhibitor Profiling: Perform the assay in the presence of the inhibitor to assess its potency in disrupting the complete charging reaction.
  • Resistance Development Studies

    • Spontaneous Frequency of Resistance (FoR): Plate a large inoculum (e.g., >10¹⁰ CFU) of bacteria onto agar containing the compound at 4x MIC. The frequency of resistance is calculated as (number of resistant colonies)/(total number of CFU plated) [6].
    • Serial Passage Assay: Passage bacteria for multiple days (e.g., 20-30 passages) in sub-inhibitory concentrations of the compound. Regularly determine the MIC to monitor for a gradual increase in resistance [6].

G A1 Pyrophosphate Exchange Assay B1 Measures first step (AA activation) A1->B1 A2 Aminoacylation Assay B2 Measures final step (tRNA charging) A2->B2 A3 Resistance Studies B3 Assesses resistance risk A3->B3 C1 Output: IC₅₀ for activation B1->C1 C2 Output: IC₅₀ for charging B2->C2 C3 Output: FoR, MIC changes B3->C3

Key Experimental Workflow for aaRS Inhibitor Profiling

Future Research Directions

Given the challenges with resistance to single-target antibiotics, promising new strategies are emerging that could inform the development of next-generation aaRS inhibitors.

  • Dual-Targeting Permeabilizers: Recent research highlights that antibiotics which simultaneously target membrane integrity and another cellular pathway (like an intracellular protein) show a significantly lower propensity for resistance development compared to single-target agents or even dual-target agents that only hit intracellular proteins [6]. Designing an aaRS inhibitor that also disrupts membrane integrity could be a powerful strategy.
  • Exploring Underexplored Microbes: Scientists are investigating ancient microbes and other unique biological sources to discover novel antibiotic scaffolds with potentially new mechanisms of action, which could include new aaRS inhibitors [7].

References

×

XLogP3

-2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

459.15361734 Da

Monoisotopic Mass

459.15361734 Da

Heavy Atom Count

31

Dates

Last modified: 04-14-2024
[1]. Vondenhoff GH, et al. Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters areselective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake. Chembiochem. 2012 Sep 3;13(13):1959-69.

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